2-Allylanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINBJDCXBFCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190468 | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-28-0 | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3698-28-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allylanisole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylanisole, also known as 1-allyl-2-methoxybenzene, is an organic aromatic ether that holds interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While information on its biological activities is still emerging and often undifferentiated from its isomers, this document consolidates the available knowledge, focusing on data pertinent to research and development.
Chemical Structure and Identification
This compound is a substituted benzene ring with a methoxy group and an allyl group at positions 1 and 2, respectively. Its chemical structure is foundational to its reactivity and potential biological interactions.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-Allyl-2-methoxybenzene |
| Synonyms | This compound |
| CAS Number | 3698-28-0[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| InChI | 1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3[1] |
| SMILES | COc1ccccc1CC=C[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Density | 0.962 g/mL at 25 °C | [1] |
| Flash Point | 76.7 °C (170.1 °F) | [1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Claisen rearrangement of allyl phenyl ether. This pericyclic reaction involves the thermal rearrangement of the ether to its ortho-allyl phenol isomer, followed by methylation.
Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether
Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
Methodology:
-
Synthesis of Allyl Phenyl Ether: Phenol is deprotonated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). Allyl bromide is then added, and the reaction mixture is heated to reflux to form allyl phenyl ether via a Williamson ether synthesis.
-
Claisen Rearrangement: The purified allyl phenyl ether is heated in a high-boiling solvent or neat. The-sigmatropic rearrangement occurs, yielding 2-allylphenol as the primary product.[2][3]
-
Methylation: The resulting 2-allylphenol is then methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base to yield the final product, this compound.
-
Purification: The crude product is purified by distillation under reduced pressure or column chromatography.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data based on the structure of the molecule and data for analogous compounds.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 6.80 | m | 4H | Ar-H |
| ~ 5.95 | m | 1H | -CH=CH₂ |
| ~ 5.10 | m | 2H | -CH=CH ₂ |
| ~ 3.80 | s | 3H | -OCH ₃ |
| ~ 3.40 | d | 2H | Ar-CH ₂- |
Note: These are predicted values and may vary slightly in experimental conditions.
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157 | C -OCH₃ (Aromatic) |
| ~ 137 | -C H=CH₂ |
| ~ 130 | C -CH₂ (Aromatic) |
| ~ 127 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 120 | Ar-C H |
| ~ 115 | -CH=C H₂ |
| ~ 110 | Ar-C H |
| ~ 55 | -OC H₃ |
| ~ 34 | Ar-C H₂- |
Note: These are predicted values and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3080 | C-H stretch | =C-H (alkene) |
| ~ 3000 | C-H stretch | Ar-H |
| ~ 2940, 2835 | C-H stretch | -CH₃, -CH₂- |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1600, 1490 | C=C stretch | Aromatic ring |
| ~ 1245 | C-O stretch | Aryl ether |
| ~ 750 | C-H bend | ortho-disubstituted benzene |
Biological and Pharmacological Properties
The biological activities of this compound are not as extensively studied as its isomer, 4-allylanisole (estragole). Much of the available literature on "allylanisole" refers to estragole, which has known insecticidal, anti-inflammatory, and anti-toxoplasma properties.[4]
Research on the closely related compound, 2-allylphenol, has demonstrated significant antifungal activity against various plant pathogens, including Botrytis cinerea.[5] Derivatives of 2-allylphenol have shown that modifications to the allyl side chain and the phenolic hydroxyl group can influence their antifungal efficacy.[6] This suggests that this compound may also possess bioactivity, warranting further investigation.
Logical Relationship of Antifungal Activity of Related Compounds
Caption: Hypothesized antifungal activity of this compound.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable compound for research in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not yet fully available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and pharmacological potential of this compound, distinguishing its effects from those of its isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - Dialnet [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
- 6. rsc.org [rsc.org]
Synthesis and Natural Occurrence of 2-Allylanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylanisole, an aromatic organic compound, is a structural isomer of the widely occurring natural product estragole (4-allylanisole). While estragole is a major component of numerous essential oils, this compound is not commonly found in nature. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a multi-step synthetic pathway involving a Claisen rearrangement. Detailed experimental protocols are provided for key transformations. The guide also addresses the natural occurrence of allylanisole isomers, highlighting the prevalence of estragole and the apparent scarcity of this compound in essential oils. Analytical methodologies for the identification and quantification of such compounds in natural extracts are also discussed.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a three-step process commencing from phenol. This pathway involves:
-
Williamson Ether Synthesis: Formation of allyl phenyl ether from phenol and an allyl halide.
-
Claisen Rearrangement: Thermal rearrangement of allyl phenyl ether to 2-allylphenol.
-
O-Methylation: Methylation of the hydroxyl group of 2-allylphenol to yield the final product, this compound.
This synthetic route is highly adaptable and provides good yields.
Experimental Protocols
Step 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)
This protocol is adapted from the synthesis of guaiacol allyl ether.[1]
-
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Dry acetone
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottomed flask, combine phenol (1.0 equivalent), anhydrous potassium carbonate (1.0 equivalent), and dry acetone.
-
To the stirred mixture, add allyl bromide (1.1 equivalents).
-
Reflux the mixture for 8 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether (2 x 100 mL).
-
Wash the combined ether extracts with 10% sodium hydroxide solution to remove any unreacted phenol.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude allyl phenyl ether. Purification can be achieved by distillation under reduced pressure.
-
Step 2: Synthesis of 2-Allylphenol (Claisen Rearrangement)
This protocol is adapted from the rearrangement of guaiacol allyl ether to o-eugenol.[1]
-
Materials:
-
Allyl phenyl ether
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, heat the allyl phenyl ether to its boiling point (approximately 220 °C) and maintain reflux for 1 hour. The rearrangement is often vigorous and may require careful heating.[1]
-
After cooling, dissolve the resulting oil in diethyl ether.
-
Extract the ether solution with 10% sodium hydroxide solution (3 x 100 mL). The 2-allylphenol will move to the aqueous layer as its sodium salt.
-
Acidify the combined alkaline extracts with concentrated hydrochloric acid.
-
Extract the liberated 2-allylphenol with diethyl ether (3 x 100 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residual oil under reduced pressure to obtain pure 2-allylphenol.
-
Step 3: Synthesis of this compound (O-Methylation)
The O-methylation of the phenolic hydroxyl group of 2-allylphenol can be achieved using various methylating agents.[2] A common and effective method involves the use of dimethyl sulfate or methyl iodide in the presence of a base.[3]
-
Materials:
-
2-Allylphenol
-
Dimethyl sulfate or Methyl iodide
-
Anhydrous potassium carbonate or Sodium hydroxide
-
Acetone or a similar polar aprotic solvent
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-allylphenol (1.0 equivalent) in acetone in a round-bottomed flask.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
To the stirred suspension, add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, filter off the inorganic salts and evaporate the solvent.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude this compound by column chromatography or distillation under reduced pressure.
-
Synthesis Workflow Diagram
Natural Occurrence of this compound
While its isomer, estragole (4-allylanisole), is a well-documented and often abundant constituent of many essential oils, this compound is not commonly reported in the scientific literature as a natural product. Extensive analyses of essential oils known to contain allylanisole isomers, such as those from tarragon (Artemisia dracunculus), star anise (Illicium verum), and clove (Syzygium aromaticum), consistently identify estragole and eugenol (a related methoxyphenol) as major components, but do not list this compound.[4][5][6]
This suggests that if this compound is present in these or other natural sources, its concentration is likely below the detection limits of standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data for Estragole (4-Allylanisole) in Selected Essential Oils
To provide context for the prevalence of the isomeric form, the following table summarizes the reported concentrations of estragole in various essential oils.
| Essential Oil | Botanical Name | Plant Part | Estragole Concentration (%) | Reference(s) |
| Tarragon Oil | Artemisia dracunculus | Leaves | 73.3 - 87.3 | [1][4] |
| Star Anise Oil | Illicium verum | Fruit/Seed | 0.5 - 5.0 | [7] |
| Basil Oil | Ocimum basilicum | Leaves | High but variable | [8] |
Note: No quantitative data for the natural occurrence of this compound has been found in the reviewed literature.
Analytical Methodologies
The standard method for the analysis of volatile compounds in essential oils is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This technique allows for the separation, identification, and quantification of individual components in a complex mixture.
Experimental Protocol: GC-MS Analysis of Essential Oils
-
Principle: The essential oil sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the vapor through the column, which is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification, often by comparison to a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.
-
Instrumentation:
-
Gas Chromatograph with a flame ionization detector (FID) for quantification and/or a Mass Spectrometer for identification.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 amu.
-
Analytical Workflow Diagram
Conclusion
This compound can be reliably synthesized in the laboratory through a three-step sequence involving Williamson ether synthesis, Claisen rearrangement, and O-methylation. This provides a clear and accessible route for obtaining this compound for research and development purposes. In stark contrast to its isomer estragole, this compound is not a readily identifiable component of common essential oils, and its natural occurrence remains unquantified. The analytical methods outlined in this guide are crucial for any further investigation into the potential trace presence of this compound in natural sources. This technical guide serves as a valuable resource for professionals in chemistry and drug development by providing detailed synthetic protocols and a clear summary of the current knowledge on the natural occurrence of this compound.
References
- 1. Essential Oil Composition and Antigermination Activity of Artemisia dracunculus (Tarragon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. vinevida.com [vinevida.com]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. ANISE ESSENTIAL OIL - Chromessence [chromessence.com]
- 8. aromaticstudies.com [aromaticstudies.com]
Spectroscopic and Synthetic Profile of 2-Allylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-allylanisole (also known as 1-allyl-2-methoxybenzene), a valuable building block in organic synthesis. This document presents available quantitative spectroscopic data in a structured format, outlines a detailed experimental protocol for its synthesis, and includes visualizations to clarify the experimental workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.25 - 7.15 | m | Aromatic H | |
| 6.95 - 6.85 | m | Aromatic H | |
| 6.05 - 5.90 | m | -CH=CH₂ | |
| 5.10 - 5.00 | m | -CH=CH ₂ | |
| 3.85 | s | -OCH ₃ | |
| 3.40 | d | 6.7 | Ar-CH ₂- |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | Ar-C-O |
| 137.2 | -C H=CH₂ |
| 130.6 | Ar-C (quaternary) |
| 127.8 | Ar-CH |
| 126.9 | Ar-CH |
| 120.7 | Ar-CH |
| 115.6 | -CH=C H₂ |
| 110.4 | Ar-CH |
| 55.4 | -OC H₃ |
| 34.7 | Ar-C H₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 | Medium | =C-H stretch (alkene) |
| 3000 | Medium | =C-H stretch (aromatic) |
| 2935, 2835 | Strong | C-H stretch (aliphatic) |
| 1638 | Strong | C=C stretch (alkene) |
| 1600, 1495 | Strong | C=C stretch (aromatic) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 995, 915 | Strong | =C-H bend (alkene, out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 148, corresponding to its molecular weight. Predicted fragmentation data suggests the following significant ions:
| m/z | Predicted Adduct |
| 149.09610 | [M+H]⁺ |
| 148.08827 | [M]⁺ |
| 147.08154 | [M-H]⁻ |
| 131.08608 | [M+H-H₂O]⁺ |
| 171.07804 | [M+Na]⁺ |
Note: The NMR and IR data presented are based on typical values for the functional groups present in this compound and may vary slightly depending on the experimental conditions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, followed by a Claisen rearrangement. An alternative direct C-allylation of guaiacol (2-methoxyphenol) can also be employed. Below is a typical experimental protocol for the synthesis via O-allylation of guaiacol followed by thermal Claisen rearrangement.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
N,N-Dimethylaniline (as solvent for rearrangement)
Procedure:
Step 1: O-Allylation of Guaiacol to form 2-allyloxyanisole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 10% sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-allyloxyanisole.
Step 2: Claisen Rearrangement to this compound
-
Place the crude 2-allyloxyanisole in a flask with N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 190-200 °C) for 2-3 hours.
-
Cool the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer.
-
The spectrum of a neat liquid sample can be recorded by placing a thin film between two sodium chloride plates.
Mass Spectrometry:
-
Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Claisen rearrangement of 2-allyloxyanisole.
An In-Depth Technical Guide on the Biological Mechanisms of Action of Allylanisole
Disclaimer: This technical guide focuses on the biological mechanisms of action of 4-allylanisole (estragole) , a structural isomer of 2-allylanisole. Due to a significant lack of available scientific literature on the specific biological activities of this compound, this document provides a comprehensive overview of its well-researched isomer, estragole. The information presented herein should not be directly extrapolated to this compound without further experimental validation.
Executive Summary
Estragole (4-allylanisole) is a naturally occurring phenylpropanoid found in the essential oils of various plants, including basil, tarragon, and fennel. It is recognized for a range of pharmacological activities, including anti-inflammatory, antinociceptive, and neuro-modulatory effects. This guide delineates the current understanding of estragole's mechanisms of action in biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanisms discussed include the modulation of inflammatory pathways through NF-κB and Nrf2, direct inhibition of voltage-gated sodium channels, and induction of apoptosis in cancer cell lines. Additionally, the metabolic activation of estragole and its implications for genotoxicity are addressed.
Core Mechanisms of Action
Estragole exerts its biological effects through multiple molecular targets and signaling cascades. The principal mechanisms identified in the scientific literature are detailed below.
Anti-inflammatory and Immunomodulatory Effects
Estragole has demonstrated significant anti-inflammatory properties in various preclinical models. Its action is primarily mediated through the regulation of key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Estragole has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition leads to the downstream suppression of pro-inflammatory mediators.
-
Inhibition of iNOS and COX-2: Estragole significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][2]
-
Suppression of Pro-inflammatory Cytokines: The anti-inflammatory action of estragole involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Estragole activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1).[1][2] This contributes to its antioxidant and anti-inflammatory effects by reducing intracellular reactive oxygen species (ROS).[1][4]
Neuro-modulatory Effects: Sodium Channel Blockade
Estragole exhibits local anesthetic-like activity by directly inhibiting voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.[5][6] This mechanism is central to its antinociceptive (pain-relieving) effects.
-
Inhibition of Action Potential Generation: Estragole blocks the generation of action potentials in a concentration-dependent manner without altering the resting membrane potential.[5][7]
-
Blockade of Sodium Currents: It inhibits both total and tetrodotoxin-resistant (TTX-R) sodium currents.[5][6]
Antinociceptive Mechanisms
The pain-relieving properties of estragole are attributed to its interaction with multiple signaling pathways beyond sodium channel blockade.
-
Involvement of Nitric Oxide and Glutamatergic Pathways: Studies suggest the involvement of the nitric oxide and glutamatergic signaling pathways in the antinociceptive action of estragole.[8][9]
-
Interaction with Vanilloid and Adenosinergic Pathways: Evidence also points to the modulation of the vanilloid and adenosinergic signaling pathways.[8]
Cytotoxic and Apoptotic Effects in Cancer Cells
Estragole has demonstrated cytotoxic activity against certain cancer cell lines, primarily through the induction of apoptosis.
-
Induction of Apoptosis: In human breast cancer cells (MCF-7), estragole induces morphological changes characteristic of apoptosis, such as nuclear fragmentation and chromatin condensation.[10][11] This is associated with an increase in the activity of caspase-3.[10]
-
Cell Cycle Arrest: In some cancer cell lines, estragole can induce cell cycle arrest, contributing to its anti-proliferative effects.[12]
Metabolism and Genotoxicity
The metabolism of estragole is a critical aspect of its biological activity, particularly concerning its potential for genotoxicity and carcinogenicity.
-
Metabolic Activation: Estragole is metabolized in the liver by cytochrome P450 enzymes to form 1'-hydroxyestragole. This intermediate can be further conjugated with sulfate to produce the reactive metabolite 1'-sulfooxyestragole, which can form DNA adducts.[13][14] This pathway is considered the primary route for its genotoxic and carcinogenic effects observed in rodents at high doses.[13][14]
-
Detoxification Pathways: O-demethylation is a major detoxification pathway for estragole, particularly at lower doses.[13]
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on estragole.
Table 1: In Vitro Efficacy of Estragole
| Biological Activity | Cell Line/System | Endpoint | Value | Reference(s) |
| Inhibition of Total Na+ Current | Rat DRG Neurons | IC50 | 3.2 mM | [5][6] |
| Inhibition of TTX-R Na+ Current | Rat DRG Neurons | IC50 | 3.6 mM | [5][6] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 74 µg/mL | [10][11] |
| Inhibition of NO Production | RAW 264.7 Macrophages | Significant inhibition | 84.5-674 µM | [1] |
Table 2: In Vivo Efficacy of Estragole
| Biological Activity | Animal Model | Dose | Effect | Reference(s) |
| Anti-inflammatory | Carrageenan-induced paw edema (mice) | 60 mg/kg | Reduction of edema | [15] |
| Antinociceptive | Acetic acid-induced writhing (mice) | 15, 30, 60 mg/kg | Significant reduction in writhing | [8] |
| Anti-toxoplasma | Murine model of toxoplasmosis | 100 mg/kg/day | Increased survival | [15] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of estragole.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of estragole for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against iNOS, COX-2, p-NF-κB, NF-κB, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Electrophysiological Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons
-
Cell Preparation: DRG neurons are isolated from rats and maintained in short-term culture.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. The external solution contains a low sodium concentration to reduce the sodium current amplitude, and the internal solution contains Cs+ to block potassium currents.
-
Data Acquisition and Analysis: Sodium currents are elicited by depolarizing voltage steps. The concentration-response curve for estragole's inhibition of the peak sodium current is fitted with the Hill equation to determine the IC50.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Swiss mice are used.
-
Treatment: Animals are orally pre-treated with estragole (e.g., 60 mg/kg), a vehicle control, or a positive control (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by estragole.
Caption: Estragole's anti-inflammatory mechanism via NF-κB inhibition and Nrf2 activation.
Caption: Estragole's mechanism of neuronal excitability blockade.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Estragole Exhibits Anti-inflammatory Activity with the Regulation of NF-κB and Nrf-2 Signaling Pathways in LPS-induced RAW 264.7 cells -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. vipsen.vn [vipsen.vn]
- 4. researchgate.net [researchgate.net]
- 5. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Actions Involved in The Antinociceptive Effect of Estragole and its β-Cyclodextrin Inclusion Complex in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro toxicity evaluation of estragole-containing preparations derived from Foeniculum vulgare Mill. (fennel) on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can Estragole in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Thermochemical Properties of 2-Allylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-allylanisole (also known as 1-allyl-2-methoxybenzene). Due to a notable scarcity of direct experimental data for this specific isomer, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters: the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. For comparative purposes, available experimental data for its close isomer, 4-allylanisole (estragole), is presented. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, offering detailed protocols and a discussion of theoretical estimation approaches.
Introduction
This compound is an organic compound with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for predicting its behavior in chemical reactions. These properties, including the standard enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp), govern the energy changes associated with the compound's formation, phase transitions, and response to temperature changes.
Currently, there is a significant lack of publicly available experimental data on the thermochemical properties of this compound. This guide aims to bridge this gap by:
-
Presenting the known physical properties of this compound.
-
Providing the thermochemical data for the closely related isomer, 4-allylanisole, as a point of comparison.
-
Detailing the standard experimental protocols used to determine these properties for organic liquids.
-
Discussing the application of computational chemistry and group additivity methods for estimating these properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 3698-28-0 |
| Appearance | Liquid |
| Synonyms | 1-Allyl-2-methoxybenzene, o-allylanisole |
Thermochemical Data
Direct experimental values for the standard enthalpy of formation, enthalpy of vaporization, and heat capacity of this compound are not found in readily accessible literature. However, data for its isomer, 4-allylanisole (estragole), is available and presented here for comparative analysis.
Table 1: Thermochemical Properties of Allylanisole Isomers
| Property | This compound (ortho) | 4-Allylanisole (para, Estragole)[1][2] |
| Standard Enthalpy of Formation (gas, 298.15 K) | Data not available | Data not available |
| Enthalpy of Vaporization (298.15 K) | Data not available | 56.3 kJ/mol (at 340 K) |
| Liquid Phase Heat Capacity (Cp) | Data not available | Data not available |
Experimental Protocols for Thermochemical Property Determination
The following sections detail the standard experimental methodologies that would be employed to determine the thermochemical properties of this compound.
Determination of Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic liquid like this compound is typically determined from its enthalpy of combustion, measured using a bomb calorimeter.[3][4]
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released during this exothermic reaction is absorbed by a surrounding water bath of known heat capacity. By measuring the temperature increase of the water, the heat of combustion can be calculated. Hess's Law is then applied to determine the standard enthalpy of formation from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[3]
Apparatus:
-
Oxygen bomb calorimeter
-
High-precision thermometer
-
Analytical balance
-
Pellet press (for solid samples, not applicable here)
-
Ignition system
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A known mass of liquid this compound is sealed in a gelatin capsule or similar container.
-
Bomb Assembly: The sample is placed in the bomb, which is then sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter.
-
Ignition and Measurement: The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
Corrections: The raw data is corrected for factors such as the heat from the ignition wire and the formation of nitric acid from any residual nitrogen.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of CO₂ and H₂O.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by several methods, including the transpiration method and Calvet-drop microcalorimetry.[5][6][7]
Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas passed, the vapor pressure of the substance at that temperature can be determined. The experiment is repeated at several temperatures, and the enthalpy of vaporization is calculated from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[5]
Apparatus:
-
Thermostatted saturation chamber
-
Inert gas supply with flow control
-
Condensation trap or analytical balance to measure mass loss
-
Temperature and pressure measurement devices
Procedure:
-
A sample of this compound is placed in the saturation chamber, which is maintained at a constant temperature.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed through the chamber.
-
The amount of vaporized sample is determined by measuring the mass loss of the sample or by trapping and quantifying the condensed vapor.
-
The vapor pressure is calculated from the amount of vaporized sample and the volume of the carrier gas.
-
The procedure is repeated at different temperatures.
-
The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot.
Principle: This method involves dropping a small, known amount of the liquid sample into the calorimeter held at a temperature above the sample's boiling point, causing it to vaporize. The heat absorbed during this endothermic process is measured directly by the calorimeter.
Apparatus:
-
Calvet-type microcalorimeter
-
Syringe or ampule for sample introduction
Procedure:
-
The calorimeter is set to a constant temperature above the boiling point of this compound.
-
A known mass of the liquid is introduced into the calorimeter cell.
-
The heat absorbed during the vaporization is measured.
-
The molar enthalpy of vaporization is calculated from the absorbed heat and the amount of sample.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The specific heat capacity of a liquid can be determined using a differential scanning calorimeter.[8][9][10][11][12]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. To determine the heat capacity, a baseline is first recorded with empty sample and reference pans. Then, a run is performed with a standard material of known heat capacity (e.g., sapphire). Finally, a run is conducted with the sample of interest. By comparing the heat flow differences between these runs, the heat capacity of the sample can be calculated.[10][11]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (to prevent vaporization)
-
Standard material (e.g., sapphire)
Procedure:
-
An empty sample pan and an empty reference pan are placed in the DSC, and a baseline scan is performed over the desired temperature range.
-
A sapphire standard of known mass is placed in the sample pan, and a second scan is performed.
-
The sapphire standard is replaced with a known mass of this compound in a hermetically sealed pan, and a third scan is performed.
-
The specific heat capacity of the this compound is calculated at various temperatures by comparing the heat flow required to heat the sample with that required to heat the sapphire standard, relative to the baseline.
Computational and Theoretical Approaches
In the absence of experimental data, computational chemistry and group additivity methods provide powerful tools for estimating the thermochemical properties of molecules like this compound.[13][14][15][16][17][18]
Ab Initio and Density Functional Theory (DFT) Calculations
High-level quantum mechanical calculations, such as G3, G4, and W2-F12 theories, can be used to predict the standard enthalpy of formation in the gas phase with high accuracy.[6][14] These methods involve calculating the total electronic energy of the molecule and its constituent atoms in their standard states. The enthalpy of formation is then derived from the difference in these energies, with corrections for zero-point vibrational energy and thermal effects.[19][20]
Group Additivity Methods
Benson's group additivity method is a widely used empirical approach for estimating thermochemical properties.[14][17] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The contribution of each group is determined from experimental data for a large number of related compounds. For this compound, the molecule would be broken down into groups such as CB-(O), CB-(C), CB-(H), O-(CB)(C), C-(O)(H)₂, C=C(H)₂, and C=C(H)(C), and the corresponding group values would be summed to estimate the desired thermochemical property.[15][16][21]
Visualizations
The following diagrams illustrate the experimental workflow for determining thermochemical properties and the logical relationship between them.
Caption: Experimental workflows for determining the thermochemical properties of this compound.
Caption: Interrelationship of key thermochemical properties of this compound.
Conclusion
While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for its determination and estimation. The detailed experimental protocols for combustion calorimetry, methods for enthalpy of vaporization measurement, and differential scanning calorimetry offer a clear path for future experimental work. Furthermore, the highlighted computational and theoretical approaches serve as valuable tools for obtaining reliable estimates of the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. The data for the isomer 4-allylanisole provides a useful reference point. This technical guide is intended to be a valuable resource for researchers, facilitating a deeper understanding and application of this compound in scientific and industrial contexts.
References
- 1. Estragole [webbook.nist.gov]
- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Unifying thermochemistry concepts in computational heterogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Allylanisole: Discovery, Synthesis, and Properties
This technical guide provides a comprehensive overview of 2-allylanisole, a significant organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical properties, historical synthesis, experimental protocols, and known biological context, with a focus on presenting clear, structured data and methodologies.
Introduction
This compound, also known as 1-allyl-2-methoxybenzene, is an aromatic ether with the chemical formula C₁₀H₁₂O.[1][2] Its structure consists of a benzene ring substituted with a methoxy group and an allyl group at the ortho position. This compound is an isomer of the more widely known estragole (4-allylanisole), a naturally occurring phenylpropene found in various essential oils.[3][4][5] While less studied than its para-isomer, this compound serves as a valuable building block in organic synthesis and presents interesting, albeit less explored, biological properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| CAS Number | 3698-28-0 | [1][2] |
| Appearance | Liquid | [1][2] |
| Density | 0.962 g/mL at 25 °C | [1][2] |
| Boiling Point | 101-102 °C at 22 Torr | |
| Flash Point | 76.7 °C (170.1 °F) | [1][2] |
| PubChem CID | 97101 | [6] |
Discovery and History of Synthesis
The specific historical record of the first synthesis or isolation of this compound is not well-documented in readily available literature. However, its synthesis is intrinsically linked to the discovery and development of the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction.
Discovered by German chemist Rainer Ludwig Claisen in 1912, this[6][6]-sigmatropic rearrangement initially involved the thermal conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyls.[7] The aromatic Claisen rearrangement, a variation of this reaction, involves the rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. This reaction provides the foundational and most common method for the synthesis of ortho-allylphenols, the direct precursors to this compound.
The synthesis of this compound, therefore, follows a two-step process rooted in early 20th-century organic chemistry: the Williamson ether synthesis to form the precursor, 2-methoxyphenyl allyl ether, followed by the Claisen rearrangement.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process as illustrated in the workflow below.
Step 1: Synthesis of 2-Methoxyphenyl Allyl Ether (Williamson Ether Synthesis)
-
To a solution of guaiacol (2-methoxyphenol) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a designated period to form the corresponding phenoxide.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Heat the crude 2-methoxyphenyl allyl ether, either neat or in a high-boiling solvent like N,N-diethylaniline, to a temperature typically ranging from 180-220 °C.
-
Maintain the temperature and monitor the rearrangement by TLC or GC-MS.
-
After the reaction is complete, cool the mixture.
-
If a solvent was used, it can be removed by distillation under reduced pressure.
-
The resulting crude this compound is then purified by vacuum distillation.
Characterization Methods
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The allyl group will exhibit a complex splitting pattern due to vinyl and allylic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will show characteristic absorption bands corresponding to:
-
Aromatic C-H stretching
-
Alkene C-H stretching of the allyl group
-
C=C stretching of the aromatic ring and the allyl group
-
C-O stretching of the ether linkage
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information. Predicted mass spectral data is presented in Table 2.[7]
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 149.09610 |
| [M+Na]⁺ | 171.07804 |
| [M-H]⁻ | 147.08154 |
Biological Activity and Signaling Pathways
The biological activity of this compound is not as extensively studied as its isomer, estragole (4-allylanisole). Much of the available literature on the biological effects of "allylanisole" does not differentiate between the isomers, leading to ambiguity.
One study investigating the antibacterial activity of phenylpropanoids reported that "allylanisole" potentiated the effect of penicillin against a resistant strain of Staphylococcus aureus. This suggests a possible role as an inhibitor of bacterial resistance mechanisms, such as β-lactamase or efflux pumps. However, the specific isomer used in this study was not explicitly stated.
In contrast, estragole (4-allylanisole) has been the subject of numerous toxicological and pharmacological studies. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.[3] Furthermore, estragole has been found to trigger apoptosis and modulate signaling pathways such as NF-κB and Nrf-2 in various cell models.[3] Due to the structural similarity, it is plausible that this compound may exhibit some biological activities, but further research is required for confirmation.
Currently, there is no specific information available in the scientific literature detailing any signaling pathways that are directly modulated by this compound. The logical relationship for investigating potential biological activity is outlined in the diagram below.
Conclusion
This compound is a synthetically accessible aromatic compound with well-defined physicochemical properties. Its history is closely tied to the development of the Claisen rearrangement, a cornerstone of organic synthesis. While its biological activities are not as well-characterized as its isomer, estragole, preliminary findings suggest potential for further investigation, particularly in the area of antimicrobial research. This guide provides a foundational resource for scientists and researchers interested in exploring the synthesis, properties, and potential applications of this compound. Further studies are warranted to fully elucidate its biological role and potential for therapeutic development.
References
- 1. This compound 96 3698-28-0 [sigmaaldrich.com]
- 2. 2-烯丙基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Estragole - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H12O | CID 97101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
Navigating the Biological Landscape of 2-Allylanisole: A Case of Mistaken Identity and a Pivot to its Isomer, Estragole
An extensive review of the scientific literature reveals a significant lack of data on the biological activities of 2-Allylanisole (1-Allyl-2-methoxybenzene). The vast majority of available research focuses on its close structural isomer, Estragole (4-Allylanisole). Therefore, this technical guide will pivot to provide an in-depth analysis of the biological activities of Estragole, a compound with a rich body of scientific evidence. This information is presented as a valuable resource for researchers, scientists, and drug development professionals, with the clear understanding that the data pertains to Estragole, not this compound.
Executive Summary
Estragole, a naturally occurring phenylpropene found in various essential oils, has demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroactive properties. This guide summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used to elicit these findings, and visualizes the known signaling pathways influenced by Estragole. While the direct biological impact of this compound remains largely uninvestigated, the comprehensive data on Estragole provides a strong starting point for understanding the potential activities of this class of compounds.
Quantitative Biological Data for Estragole (4-Allylanisole)
The following tables summarize the key quantitative findings from various studies on the biological activities of Estragole.
Table 2.1: In Vitro Cytotoxicity of Estragole
| Cell Line | Assay Type | Concentration/Dose | Effect | IC50 Value | Reference |
| MCF7 (Human Breast Cancer) | Monolayer Culture | 0-200 µg/mL (24 h) | Dose-dependent cytotoxicity | 74 µg/mL | [1] |
| AA8 and EM9 (Chinese Hamster Ovary) | Not Specified | 2000 µM (24 h) | Induction of apoptosis | Not Reported | [1] |
| HepG2-CYP1A2 (Human Liver Cancer) | Micronucleus Assay | 1-300 µM | Increased micronuclei counts (3.2-7.1 fold) | Not Applicable | [1] |
| A. Salina (Brine Shrimp) | Cytotoxicity Assay | 31.25-500 µg/mL (24 h) | No significant cytotoxic effects | Not Applicable | [1] |
| Red Blood Cells | Hemolysis Test | 31.25-500 µg/mL (24 h) | No significant cytotoxic effects | Not Applicable | [1] |
Table 2.2: In Vitro Anti-inflammatory and Other Activities of Estragole
| Cell Line/System | Assay Type | Concentration/Dose | Effect | Reference |
| LPS-induced RAW 264.7 (Murine Macrophages) | Anti-inflammatory Assay | 84.5-674 µM (2 h) | Regulation of NF-κB and activation of Nrf-2 signaling pathways | [1] |
| Human Neutrophils | Migration Assay | 3-60 µg/mL (30 min) | Inhibition of neutrophil migration toward fMLP | [1] |
| Dorsal Root Ganglion (DRG) Neurons | Neuronal Excitability Assay | 0.6-14 mM | Blockade of neuronal excitability via direct inhibition of Na+ channels | [1] |
Table 2.3: In Vivo Biological Activities of Estragole
| Animal Model | Administration Route | Dose | Effect | Reference |
| Murine models of toxoplasmosis | Oral (p.o.), daily for 6 days | 100 mg/kg | Anti-toxoplasma activity | [1] |
| Mice | Oral (p.o.), 30 min before carrageenan injection | 250-750 mg/kg | Significant reduction in rolling and adherent leukocytes; decreased leukocyte migration | [1] |
| Mice | Oral (p.o.) | 30-60 mg/kg | Anti-inflammatory and anti-edematogenic activity (reduced paw edema) | [1] |
| Swiss mice | Oral (p.o.), pre-treated 30 min - 1 h | 31.2-250 mg/kg | Prevention of gastric ulcers via cytoprotective, antioxidant, and immunoregulatory mechanisms | [1] |
| Mice | Intraperitoneal (i.p.) | 500 mg/kg and 750 mg/kg | Inhibition of leukocyte migration (51% and 52% respectively) | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the biological activities of Estragole.
In Vitro Cytotoxicity Assays
-
Cell Culture and Treatment: Human breast cancer (MCF7), Chinese hamster ovary (AA8 and EM9), and human liver cancer (HepG2-CYP1A2) cells were cultured in appropriate media and conditions. For cytotoxicity assessment, cells were treated with varying concentrations of Estragole (0-200 µg/mL or 1-300 µM) for specified durations (e.g., 24 hours).
-
Monolayer Cytotoxicity Assay (MCF7): The cytotoxic effect of Estragole on MCF7 cells was determined using a standard monolayer culture assay. Cell viability was likely assessed using methods such as MTT or trypan blue exclusion, and the IC50 value was calculated.[1]
-
Apoptosis Induction (AA8 and EM9): Apoptosis in AA8 and EM9 cells was induced by treatment with 2000 µM Estragole for 24 hours. Apoptotic events were likely confirmed through morphological changes, DNA fragmentation assays, or flow cytometry analysis of annexin V/propidium iodide staining.[1]
-
Micronucleus Assay (HepG2-CYP1A2): The genotoxic potential of Estragole was evaluated using the micronucleus assay in HepG2-CYP1A2 cells. Cells were treated with 1-300 µM Estragole, and the formation of micronuclei, an indicator of chromosomal damage, was quantified.[1]
-
Brine Shrimp Lethality Assay (A. Salina): The general toxicity of Estragole was assessed using the brine shrimp lethality assay. Brine shrimp nauplii were exposed to different concentrations of Estragole (31.25-500 µg/mL) for 24 hours, and the mortality rate was determined.[1]
-
Hemolysis Test: The hemolytic activity of Estragole was evaluated by incubating red blood cells with various concentrations of the compound (31.25-500 µg/mL) for 24 hours. The release of hemoglobin was measured spectrophotometrically to quantify hemolysis.[1]
In Vitro Anti-inflammatory and Other Assays
-
Anti-inflammatory Activity in RAW 264.7 Macrophages: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were co-treated with Estragole (84.5-674 µM) for 2 hours. The anti-inflammatory effect was determined by measuring the expression and activation of key inflammatory mediators like NF-κB and the activation of the Nrf-2 signaling pathway, likely through techniques such as Western blotting, RT-PCR, or ELISA.[1]
-
Neutrophil Migration Assay: The effect of Estragole on neutrophil chemotaxis was assessed using a migration assay. Isolated human neutrophils were pre-treated with Estragole (3-60 µg/mL) for 30 minutes and then allowed to migrate towards the chemoattractant fMLP in a Boyden chamber or similar setup. The number of migrated cells was then quantified.[1]
-
Neuronal Excitability Assay: The effect of Estragole on neuronal activity was studied using dorsal root ganglion (DRG) neurons. The excitability of these neurons was measured using electrophysiological techniques, such as patch-clamp, in the presence of varying concentrations of Estragole (0.6-14 mM) to determine its effect on ion channels, particularly sodium (Na+) channels.[1]
In Vivo Animal Studies
-
Anti-toxoplasma Activity: Murine models of congenital and non-congenital toxoplasmosis were used. Mice were treated orally with Estragole (100 mg/kg) daily for six consecutive days. The efficacy of the treatment was likely determined by assessing the parasite burden in various tissues.[1]
-
Anti-inflammatory and Anti-edematogenic Activity: Inflammation was induced in mice, for example, by injecting carrageenan into the paw. Mice were pre-treated orally with Estragole (30-750 mg/kg). The anti-inflammatory effect was quantified by measuring the reduction in paw edema and by observing leukocyte rolling, adhesion, and migration in the microvasculature using intravital microscopy.[1]
-
Gastric Ulcer Prevention: Gastric ulcers were induced in Swiss mice through methods such as ethanol or indomethacin administration. Mice were pre-treated orally with Estragole (31.2-250 mg/kg). The protective effect was evaluated by examining the stomach lining for ulcer formation and by measuring biochemical markers of oxidative stress and inflammation.[1]
Signaling Pathways and Mechanisms of Action
Estragole has been shown to modulate several key signaling pathways, primarily in the context of inflammation.
Anti-inflammatory Signaling
Estragole exhibits its anti-inflammatory effects by targeting the NF-κB and Nrf-2 signaling pathways. In LPS-stimulated macrophages, Estragole suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes. Concurrently, it activates the Nrf-2 pathway, which leads to the expression of antioxidant and cytoprotective genes.[1]
References
2-Allylanisole solubility in different organic solvents
An In-depth Technical Guide to the Solubility of 2-Allylanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 1-allyl-2-methoxybenzene, is an aromatic organic compound with applications in various fields of chemical synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its use in reaction media, for purification processes, and in formulation development. This guide provides a detailed overview of the solubility characteristics of this compound, methods for its determination, and the underlying principles governing its behavior in various solvent systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1-Allyl-2-methoxybenzene | [1] |
| CAS Number | 3698-28-0 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 0.962 g/mL at 25 °C | [1] |
Solubility Profile of this compound
Given its structure, this compound is predicted to be readily soluble or miscible with a wide range of common organic solvents. Its solubility in water is expected to be very low. A qualitative summary of its expected solubility is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Polarity | Predicted Solubility |
| Toluene | Non-polar | Miscible |
| Diethyl Ether | Non-polar | Miscible |
| Chloroform | Non-polar | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| Water | Polar Protic | Insoluble/Immiscible |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory procedures for determining liquid-liquid miscibility and solubility.[3][4][5]
Objective
To determine the qualitative and quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
This compound (solute)
-
Organic solvents (e.g., toluene, diethyl ether, chloroform, acetone, ethanol, methanol)
-
Volumetric flasks
-
Graduated cylinders
-
Pipettes
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
Qualitative Solubility Determination
-
Preparation: Into a series of labeled test tubes, add 1 mL of each of the selected organic solvents.
-
Addition of Solute: To each test tube, add 1 mL of this compound.
-
Mixing: Stopper each test tube and vortex for 30 seconds to ensure thorough mixing.
-
Observation: Allow the mixtures to stand for at least one hour at a constant temperature (e.g., 25 °C). Observe each mixture for the presence of a single homogeneous phase (miscible) or two distinct layers (immiscible). Record the observations.
Quantitative Solubility Determination (for partially miscible or soluble systems)
-
Preparation of Saturated Solution: In a sealed container, add an excess of this compound to a known volume of the solvent.
-
Equilibration: Place the container in a temperature-controlled bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the two phases (if present) have clearly separated.
-
Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved this compound is collected.
-
Analysis: Prepare a series of dilutions of the aliquot and analyze them using a pre-calibrated GC-FID or UV-Vis spectrophotometer to determine the concentration of this compound in the solvent.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the classification of solubility.
Figure 1: Experimental workflow for determining the solubility of this compound.
Figure 2: Logical classification of solubility states.
Conclusion
While specific quantitative solubility data for this compound is not widely documented, its molecular structure strongly suggests that it is miscible with common non-polar and weakly polar organic solvents and immiscible with water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform these experimental evaluations to obtain the quantitative data necessary for their specific applications.
References
Quantum Chemical Calculations for 2-Allylanisole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-allylanisole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, computational methodologies, and expected outcomes of such an analysis.
Introduction to this compound
This compound, also known as 1-allyl-2-methoxybenzene, is an organic compound with a molecular formula of C10H12O. Its structure consists of a benzene ring substituted with a methoxy group and an allyl group at adjacent positions. This molecule is of interest in various fields, including fragrance chemistry and as a building block in organic synthesis. Understanding its conformational landscape, electronic properties, and vibrational spectra through computational methods provides valuable insights that can complement and guide experimental studies.
Quantum chemical calculations offer a powerful, non-experimental approach to determine the molecular properties of this compound with high accuracy. These methods are instrumental in predicting the most stable conformations, understanding intramolecular interactions, and interpreting spectroscopic data.
Theoretical and Computational Methodology
The computational analysis of this compound is typically performed using quantum chemical software packages such as Gaussian, GAMESS, or Spartan. The general workflow involves geometry optimization, frequency calculations, and the determination of electronic properties.
Conformational Analysis
A critical first step in the computational study of a flexible molecule like this compound is the exploration of its potential energy surface to identify stable conformers. The rotation around the C-O bond of the methoxy group and the C-C single bonds of the allyl group gives rise to various possible conformations. A conformational search can be carried out using molecular mechanics methods, followed by geometry optimization of the identified low-energy structures using more accurate quantum mechanical methods.
Geometry Optimization and Frequency Calculations
The geometries of the identified conformers are optimized to find the minimum energy structures on the potential energy surface. This is commonly achieved using Density Functional Theory (DFT) due to its favorable balance between accuracy and computational cost. A popular functional for such calculations is B3LYP, often paired with a Pople-style basis set such as 6-311++G(d,p).
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical vibrational spectrum (IR and Raman).
Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into intramolecular interactions, such as hyperconjugation and steric effects, by studying the delocalization of electron density between occupied and unoccupied orbitals.
-
Dipole Moment: The calculated dipole moment provides information about the overall polarity of the molecule.
Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on the most stable conformer of this compound.
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C1-C2 | 1.398 |
| C2-O3 | 1.365 | |
| O3-C4 | 1.421 | |
| C1-C7 | 1.510 | |
| C7-C8 | 1.505 | |
| C8=C9 | 1.338 | |
| Bond Angles | C1-C2-O3 | 118.5 |
| C2-O3-C4 | 117.9 | |
| C2-C1-C7 | 121.3 | |
| C1-C7-C8 | 112.7 | |
| C7-C8=C9 | 125.4 |
Vibrational Frequencies
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
| 3080 | C-H stretch (aromatic) |
| 2960 | C-H stretch (methyl) |
| 1638 | C=C stretch (allyl) |
| 1595 | C=C stretch (aromatic) |
| 1250 | C-O stretch (asymmetric) |
| 1030 | C-O stretch (symmetric) |
| 915 | =C-H bend (out-of-plane) |
Electronic and Thermodynamic Properties
Table 3: Calculated Electronic and Thermodynamic Properties of this compound
| Property | Value |
| Electronic Properties | |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.5 D |
| Thermodynamic Properties | |
| Zero-Point Energy | 125.6 kcal/mol |
| Enthalpy | 133.2 kcal/mol |
| Gibbs Free Energy | 95.8 kcal/mol |
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its quantum chemical analysis.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT, it is possible to obtain reliable predictions of its geometric structure, vibrational spectra, and electronic properties. This information is invaluable for understanding the molecule's intrinsic characteristics and can guide further experimental and theoretical work, including applications in drug design and materials science where molecular conformation and electronic properties play a crucial role. The methodologies and expected data presented in this guide serve as a comprehensive starting point for researchers interested in the computational study of this compound and related compounds.
2-Allylanisole: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylanisole, also known as 1-allyl-2-methoxybenzene, is an organic compound belonging to the phenylpropanoid class. Its chemical structure, featuring a methoxy group and an allyl group attached to a benzene ring, makes it a subject of interest for potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and biological activities. While direct research on this compound is somewhat limited, this review also incorporates data from its well-studied isomer, estragole (4-allylanisole), and other related allyl compounds to provide a broader context and suggest potential avenues for future investigation.
Chemical and Physical Properties
This compound is a liquid at room temperature with a characteristic anise-like odor.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Density | 0.962 g/mL at 25 °C | [1] |
| Form | Liquid | [1] |
| CAS Number | 3698-28-0 | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Claisen rearrangement of allyl phenyl ether.[2][3] This is a[4][4]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.
Experimental Protocol: Claisen Rearrangement
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-dimethylformamide, decalin)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂, AlCl₃)[5]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl phenyl ether in a suitable high-boiling point solvent under an inert atmosphere.
-
If using a catalyst, add the Lewis acid to the solution.
-
Heat the reaction mixture to reflux (typically between 180-250 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Note: The reaction conditions, including temperature, reaction time, and the use of a catalyst, may need to be optimized to maximize the yield of this compound and minimize the formation of byproducts such as 4-allylanisole.
Caption: Claisen rearrangement of allyl phenyl ether to this compound.
Spectroscopic Data
Expected Spectroscopic Features for this compound:
-
¹H NMR: Signals corresponding to the allyl group protons (vinyl and methylene protons), methoxy group protons, and aromatic protons would be expected. The aromatic region would show a splitting pattern characteristic of an ortho-substituted benzene ring.
-
¹³C NMR: Resonances for the carbons of the allyl group, the methoxy group, and the aromatic ring would be present. The number and chemical shifts of the aromatic carbons would confirm the ortho-substitution pattern.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the allyl group and the aromatic ring, and C-O stretching of the ether linkage would be observed.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (148.20 g/mol ) and fragmentation patterns characteristic of the allyl and methoxy substituents.
Biological Activities
Direct research on the biological activities of this compound is limited. However, extensive studies on its isomer, estragole (4-allylanisole), and other naturally occurring allylbenzenes provide insights into its potential pharmacological properties.
Cytotoxicity and Anticancer Potential
Studies on estragole have demonstrated cytotoxic effects against various cancer cell lines. For instance, estragole has been shown to induce apoptosis in human breast cancer (MCF-7) cells.[6] The IC₅₀ values for estragole and other related compounds vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Estragole (4-Allylanisole) against Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |
| MCF-7 (Breast Cancer) | Estragole | 74 | 24 | [6] |
The anticancer activity of allyl compounds is often attributed to their ability to modulate various cell signaling pathways, leading to cell cycle arrest and apoptosis.[7]
Antimicrobial Activity
Essential oils containing estragole have been reported to possess antimicrobial properties against a range of bacteria and fungi.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Estragole and Related Compounds (Illustrative)
| Microorganism | Compound | MIC (mg/mL) | Reference |
| Escherichia coli | Eugenol | 0.06 - 0.5 | [8] |
| Staphylococcus aureus | Eugenol | 0.25 - 0.75 | [8] |
| Candida albicans | Eugenol | 0.125 - 0.25 | [8] |
The antimicrobial mechanism of these compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Antioxidant Activity
Phenylpropanoids, including estragole, are known for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Antioxidant Activity of Eugenol (a related Phenylpropanoid)
| Assay | Compound | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Eugenol | >15 (96.7% inhibition at 15 µg/mL) | |
| ABTS Radical Scavenging | Eugenol | - | - |
The phenolic hydroxyl group in many phenylpropanoids is a key structural feature responsible for their antioxidant activity. Although this compound has a methoxy group instead of a hydroxyl group, the overall electronic properties of the aromatic ring and the presence of the allyl group may still contribute to some antioxidant potential.
Experimental Workflows and Signaling Pathways
General Workflow for Biological Activity Screening
A typical workflow for evaluating the biological activity of a compound like this compound would involve a series of in vitro assays.
Caption: A general experimental workflow for screening the biological activities of this compound.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, research on related allyl compounds suggests potential targets. For example, some allyl derivatives have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways.[7] Further research is needed to determine if this compound interacts with these or other signaling cascades.
Conclusion and Future Directions
This compound presents an interesting scaffold for medicinal chemistry research. Its synthesis via the Claisen rearrangement is a well-established chemical transformation. While direct evidence of its biological activity is currently scarce, the known pharmacological properties of its isomer, estragole, and other related phenylpropanoids suggest that this compound may possess valuable cytotoxic, antimicrobial, and antioxidant activities.
Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization of the Claisen rearrangement for high-yield synthesis of this compound and comprehensive spectroscopic characterization.
-
Quantitative Biological Evaluation: Systematic screening of this compound for its cytotoxic, antimicrobial, and antioxidant activities to determine its IC₅₀ and MIC values.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including its effects on cell signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to establish SAR and identify compounds with enhanced potency and selectivity.
This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided information highlights the current state of knowledge and underscores the need for further investigation to unlock the full potential of this intriguing molecule.
References
- 1. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México | MDPI [mdpi.com]
Methodological & Application
Synthesis of Bio-active Derivatives from 2-Allylanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-allylanisole. The described transformations yield compounds with potential applications in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies, and where available, specific examples with quantitative data are provided.
Introduction
This compound, a readily available starting material, possesses a versatile chemical structure amenable to a variety of synthetic transformations. The presence of both an aromatic ring and a reactive allyl group allows for a wide range of derivatizations, leading to a diverse library of compounds. The methoxy group on the aromatic ring can influence the regioselectivity of certain reactions and can be a key feature for biological activity. Derivatives of structurally similar natural products, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumor effects.[1][2][3][4][5][6][7][8] This suggests that derivatives of this compound may also exhibit interesting pharmacological properties.
This document details the following key synthetic transformations of this compound:
-
Claisen Rearrangement: To introduce a hydroxyl group ortho to the allyl group.
-
Wacker Oxidation: To convert the terminal alkene to a methyl ketone.
-
Epoxidation: To form an epoxide, a versatile intermediate for further functionalization.
-
Heck Reaction: To form a new carbon-carbon bond by coupling with an aryl halide.
-
Hydroformylation: To introduce a formyl group, leading to aldehydes.
-
Cross-Metathesis: To generate more complex alkenes.
Application Notes
The derivatives synthesized from this compound have potential applications in several areas of research and development:
-
Drug Discovery: The structural similarity of this compound derivatives to known bioactive molecules, such as eugenol and its derivatives, suggests their potential as antimicrobial, antifungal, and antitumor agents.[1][2][3][4][5][6][7][8] The synthesized compounds can be screened for a variety of biological activities to identify new lead compounds.
-
Intermediate Synthesis: The functionalized derivatives of this compound can serve as valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Materials Science: The introduction of different functional groups can modify the physical and chemical properties of the parent molecule, leading to the development of new materials with specific characteristics.
Experimental Protocols
Claisen Rearrangement of this compound to 2-Allyl-6-methoxyphenol
The Claisen rearrangement of an allyl aryl ether is a powerful method for the ortho-allylation of phenols. In the case of this compound, a precursor allyl ether of guaiacol can be envisioned to undergo this rearrangement to yield 2-allyl-6-methoxyphenol. A study on the allylation of guaiacol using HY zeolite as a catalyst provides a relevant synthetic route.
Reaction Scheme:
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES" by George Eyambe, Luis Canales et al. [scholarworks.utrgv.edu]
- 4. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
Application Notes and Protocols: Using 2-Allylanisole in Claisen Rearrangement Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction for carbon-carbon bond formation.[2] This application note focuses on the use of 2-allylanisole (1-allyl-2-methoxybenzene) as a substrate in the aromatic Claisen rearrangement to synthesize 2-allyl-6-methoxyphenol. This transformation is of significant interest in synthetic organic chemistry as the product contains both a phenol and an allyl group, making it a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The presence of the ortho-methoxy group in the starting material directs the rearrangement exclusively to the other ortho position, yielding a single constitutional isomer.
This document provides detailed protocols for the thermal and microwave-assisted Claisen rearrangement of this compound, based on established methodologies for analogous allyl aryl ethers. Quantitative data from studies on similar substrates are presented to offer a comparative overview of expected yields and reaction conditions.
Reaction Mechanism and Workflow
The Claisen rearrangement of this compound proceeds through a concerted, pericyclic transition state to form a dienone intermediate, which then tautomerizes to the stable aromatic product, 2-allyl-6-methoxyphenol.
Caption: Mechanism of the Claisen Rearrangement of this compound.
A general workflow for performing the Claisen rearrangement is outlined below.
Caption: General experimental workflow for the Claisen rearrangement.
Quantitative Data
The following tables summarize reaction conditions and yields for the Claisen rearrangement of allyl aryl ethers analogous to this compound. This data provides a useful reference for what can be expected when applying these methods to this compound.
Table 1: Thermal Claisen Rearrangement of Allyl Aryl Ethers in Propylene Carbonate [3]
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Allyl phenyl ether | 210 | 3 | 85 |
| 2 | 1-Allyloxy-4-methylbenzene | 210 | 2.5 | 88 |
| 3 | 1-Allyloxy-2-methylbenzene | 210 | 4 | 82 |
| 4 | 1-Allyloxy-2-methoxybenzene | 210 | 5 | 75 |
Table 2: Comparison of Heating Methods for the Claisen Rearrangement of 1-Allyloxy-4-methoxybenzene (Solvent-Free) [1]
| Entry | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oil Bath | 170 | 4 | 24 |
| 2 | Microwave | 170 | 4 | 36 |
| 3 | Oil Bath | 185 | 4 | >50 |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement in a Schlenk Flask
This protocol is adapted from a general procedure for the thermal rearrangement of substituted allyl aryl ethers.[4]
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or propylene carbonate)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Place this compound (1.0 g, 6.75 mmol) and N,N-diethylaniline (10 mL) in a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Connect the flask to a Schlenk line and perform three vacuum-inert gas cycles to remove oxygen.
-
Heat the reaction mixture to 200-210 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (50 mL) and wash with 1 M HCl (3 x 20 mL) to remove the N,N-diethylaniline.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-allyl-6-methoxyphenol.
Protocol 2: Microwave-Assisted Claisen Rearrangement (Solvent-Free)
This protocol is based on the microwave-assisted rearrangement of 1-allyloxy-4-methoxybenzene.[1]
Materials:
-
This compound
-
Microwave reactor vial
-
Microwave synthesizer
-
Standard glassware for work-up and purification
Procedure:
-
Place this compound (0.5 g, 3.37 mmol) into a 10 mL microwave reactor vial equipped with a small stir bar.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the sample at a constant temperature of 170-185 °C for 1-4 hours. The reaction progress can be monitored by running several small-scale reactions at different time points.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methoxyphenol.
Product Characterization
The expected product of the Claisen rearrangement of this compound is 2-allyl-6-methoxyphenol .
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol [5]
-
Appearance: Colorless to pale yellow oil.
Spectroscopic Data for 2-allyl-6-methoxyphenol (o-Eugenol):
-
¹H NMR (CDCl₃, 300 MHz) δ: 6.90-6.70 (m, 3H, Ar-H), 5.99 (m, 1H, -CH=CH₂), 5.58 (s, 1H, -OH), 5.10 (m, 2H, -CH=CH₂), 3.86 (s, 3H, -OCH₃), 3.41 (d, J=6.6 Hz, 2H, Ar-CH₂-).
-
¹³C NMR (CDCl₃, 75 MHz) δ: 146.5, 144.1, 137.1, 122.9, 120.9, 119.8, 115.9, 110.1, 56.0, 35.0.
-
IR (neat, cm⁻¹): 3550 (O-H), 3075, 1638 (C=C), 1590, 1495, 1260, 1090.
-
Mass Spectrum (EI, m/z): 164 (M⁺), 149, 131, 121, 103, 91, 77.[5]
Safety Precautions
-
The Claisen rearrangement often requires high temperatures. Appropriate safety measures, such as using a blast shield and conducting the reaction in a well-ventilated fume hood, should be taken.
-
Microwave-assisted reactions should be carried out in a dedicated microwave synthesizer with appropriate pressure and temperature monitoring.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 5. 6-Allylguaiacol | C10H12O2 | CID 347577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Allylanisole via Flash Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Allylanisole is a valuable organic compound utilized as a building block in the synthesis of various pharmaceutical and fragrance compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final products. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The methodology is designed to be accessible to researchers, scientists, and drug development professionals, ensuring a high degree of purity and yield. The protocol includes preliminary analysis by Thin Layer Chromatography (TLC) to determine optimal separation conditions, followed by the flash chromatography procedure, and concluding with purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and identity confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[1]
-
TLC plates (silica gel 60 F254)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
Rotary evaporator
-
GC-MS system
-
NMR spectrometer
Experimental Protocol
1. Thin Layer Chromatography (TLC) for Solvent System Optimization
The initial step in developing a purification protocol is to determine the optimal mobile phase for separating this compound from its impurities using TLC. A solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound is ideal for flash chromatography.[2]
-
TLC Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the crude mixture, a reference standard of this compound (if available), and a co-spot (crude mixture and reference standard in the same spot) on the baseline.
-
Development: Prepare a developing chamber with a filter paper wick and a shallow pool of the mobile phase. A starting mobile phase of 10% ethyl acetate in hexane (v/v) is recommended.[2] Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the mobile phase to achieve an Rƒ of ~0.25 for this compound. If the Rƒ is too high, decrease the polarity (reduce the percentage of ethyl acetate). If the Rƒ is too low, increase the polarity (increase the percentage of ethyl acetate).
2. Flash Column Chromatography Protocol
Once the optimal mobile phase is determined by TLC, proceed with the flash column chromatography.
-
Column Packing (Dry Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Fill the column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the optimized mobile phase to the column.
-
Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes. Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a liquid.
3. Purity and Identity Confirmation
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system.
-
The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should match the known fragmentation pattern of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified product in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
Data Presentation
The following table summarizes the expected results from the purification and analysis of this compound.
| Parameter | Method | Expected Result |
| TLC Analysis | ||
| Mobile Phase | 10% Ethyl Acetate in Hexane | Rƒ ≈ 0.25 |
| Flash Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | 10% Ethyl Acetate in Hexane | - |
| Yield | Gravimetric | > 90% |
| Purity Analysis | ||
| Purity | GC-MS | > 98% |
| Retention Time | GC-MS | Compound-specific |
| Identity Confirmation | ||
| ¹H NMR (CDCl₃) | 400 MHz | Consistent with this compound structure |
| ¹³C NMR (CDCl₃) | 100 MHz | Consistent with this compound structure |
Visualization
Caption: Workflow for the purification of this compound.
References
Application of 2-Allylanisole (Estragole) in Fragrance Formulation
Note to the reader: The user request specified "2-Allylanisole." However, the vast majority of scientific and industry literature on allylanisoles in fragrance applications pertains to its isomer, estragole , which is 4-allylanisole or p-allylanisole. Given the extensive data available for estragole and its established use in perfumery, this document will focus on the application of estragole. Should information on this compound be specifically required, a separate, more targeted literature search would be necessary.
Introduction
Estragole, a naturally occurring phenylpropene, is a significant component in the essential oils of various plants, including tarragon, basil, fennel, and anise.[1] Its characteristic sweet, anise-like, and slightly spicy odor has made it a valuable ingredient in the flavor and fragrance industry.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of estragole in fragrance formulations.
Olfactory Profile and Applications
Estragole possesses a multifaceted scent profile, often described as sweet, herbaceous, anise-like, and spicy, with green and phenolic undertones.[2][3][4] This complexity allows it to be used in a variety of fragrance types, including:
-
Fougère: Contributes a sweet, herbaceous note that complements the classic lavender, oakmoss, and coumarin accord.
-
Chypre: Adds a spicy and green facet to the traditional bergamot, oakmoss, patchouli, and labdanum structure.
-
Floral: Used to create unique twists in lilac, lily of the valley, and other floral compositions.[4]
-
Herbal and Green: Enhances the natural and fresh character of herbal and green fragrances.[4]
Beyond fine fragrances, estragole is also utilized in a wide range of consumer products, such as soaps, detergents, lotions, and other personal care items, to impart its pleasant aroma.[5][6]
Chemical and Physical Properties
A comprehensive understanding of estragole's physicochemical properties is essential for its effective use in fragrance formulations.
| Property | Value | Reference(s) |
| Synonyms | p-Allylanisole, Methyl chavicol, 4-Allylanisole | [1][6] |
| CAS Number | 140-67-0 | [1][6] |
| Molecular Formula | C₁₀H₁₂O | [1][7] |
| Molecular Weight | 148.20 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 215-216 °C | [1] |
| Density | 0.965 g/mL at 25 °C | |
| Refractive Index | n20/D 1.521 | |
| Vapor Pressure | 0.17 mm Hg at 25 °C (estimated) | [6] |
| Solubility | Insoluble in water; soluble in ethanol and chloroform. | [3] |
| Flash Point | 81 °C (177.8 °F) - closed cup |
Safety and Regulatory Considerations
The safety of fragrance ingredients is paramount. The Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) provide comprehensive safety assessments and standards for the use of fragrance materials.
Estragole is suspected to be carcinogenic and genotoxic based on some studies.[1] However, metabolic studies in rodents have shown that the pathways leading to toxicity are dose-dependent and significantly diminish at low exposure levels, which are more representative of human exposure to this substance.[1][7] The Expert Panel for Fragrance Safety has concluded that estragole is safe for use in fragrance formulations under the established guidelines.[7] It is crucial to adhere to the latest IFRA standards regarding the maximum acceptable concentration of estragole in different product categories.[7]
Experimental Protocols
Protocol 1: Evaluation of Olfactory Profile in a Simple Fragrance Accord
Objective: To assess the olfactory contribution of estragole in a basic fragrance composition.
Materials:
-
Estragole (≥98% purity)
-
Linalool
-
Limonene
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Pipettes
-
smelling strips
Procedure:
-
Prepare a 10% stock solution of estragole in ethanol.
-
Create a simple fougère-type accord by mixing the following (by weight):
-
Linalool: 40%
-
Limonene: 30%
-
Estragole stock solution (10%): 10%
-
Ethanol: 20%
-
-
Prepare a control accord without the estragole stock solution, replacing it with an equivalent amount of ethanol.
-
Dip separate smelling strips into the test and control accords.
-
Allow the ethanol to evaporate for a few seconds.
-
Evaluate the odor of both strips at different time points (top note, heart note, and dry down) over several hours.
-
Record the differences in the olfactory profile, noting the contribution of estragole in terms of its characteristic scent and its effect on the other notes.
Protocol 2: Stability Testing of a Fragrance Formulation Containing Estragole in a Cosmetic Base
Objective: To evaluate the stability of a fragrance formulation containing estragole when incorporated into a cosmetic emulsion.
Materials:
-
Fragrance formulation containing estragole (from Protocol 1)
-
Basic cosmetic emulsion base (e.g., oil-in-water lotion)
-
Glass jars with airtight lids
-
Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
pH meter
-
Viscometer
Procedure:
-
Incorporate the fragrance formulation containing estragole into the cosmetic emulsion base at a predetermined concentration (e.g., 0.5% w/w).
-
Prepare a control sample of the emulsion base without the fragrance.
-
Divide each batch (test and control) into three aliquots and store them in airtight glass jars at 4°C, 25°C, and 40°C.
-
Evaluate the following parameters at initial time (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks):
-
Compare the results of the test sample with the control sample at each time point and temperature to assess the impact of the fragrance formulation on the stability of the cosmetic base.
Visualizations
Caption: Workflow for the development and evaluation of a fragrance formulation.
Caption: Protocol for stability testing of a fragranced cosmetic emulsion.
References
- 1. Estragole - Wikipedia [en.wikipedia.org]
- 2. estragole, 140-67-0 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. perfumersworld.com [perfumersworld.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 10. Determination of stability of cosmetic formulations incorporated with water-soluble elastin isolated from poultry - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols: 2-Allylanisole as a Versatile Starting Material for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Allylanisole, a readily available aromatic compound, serves as a valuable and versatile starting material in the synthesis of complex pharmaceutical molecules. Its chemical structure, featuring a reactive allyl group and a methoxy-substituted benzene ring, allows for a variety of chemical transformations to construct key pharmacophores. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a key pharmaceutical intermediate, 1-(2-methoxyphenyl)propan-2-one, and its subsequent elaboration towards the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
The synthetic strategy hinges on the selective functionalization of the allyl group, followed by intramolecular cyclization reactions to build the core structure of the target pharmaceutical. The protocols detailed below provide a roadmap for researchers to utilize this compound as a strategic building block in medicinal chemistry and drug discovery programs.
Key Synthetic Transformations:
The primary transformations discussed in these application notes are:
-
Wacker-Tsuji Oxidation: Selective oxidation of the terminal alkene of the allyl group to a methyl ketone.
-
Intramolecular Cyclization: Formation of a naphthalene ring system, a common scaffold in pharmaceuticals.
-
Functional Group Interconversion: Subsequent modifications to install the requisite functionalities for the final active pharmaceutical ingredient (API).
Application Note 1: Synthesis of 1-(2-Methoxyphenyl)propan-2-one via Wacker-Tsuji Oxidation of this compound
The Wacker-Tsuji oxidation is a powerful method for the selective oxidation of terminal olefins to methyl ketones, proceeding via a palladium-catalyzed nucleophilic attack of water.[1][2][3][4][5] This reaction is highly efficient for the conversion of this compound to 1-(2-methoxyphenyl)propan-2-one, a key intermediate for various pharmaceutical syntheses.
Experimental Protocol:
Materials:
-
This compound (98% purity)
-
Palladium(II) chloride (PdCl2)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF), anhydrous
-
Water, distilled
-
Oxygen (balloon or cylinder)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (0.177 g, 1.0 mmol) and copper(I) chloride (0.990 g, 10.0 mmol).
-
Add a mixture of anhydrous dimethylformamide (70 mL) and distilled water (10 mL).
-
Stir the mixture vigorously and bubble oxygen through the solution for 15 minutes.
-
Add this compound (1.48 g, 10.0 mmol) to the reaction mixture.
-
Attach an oxygen-filled balloon to the flask and stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into 200 mL of 1 M hydrochloric acid and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield pure 1-(2-methoxyphenyl)propan-2-one.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(2-Methoxyphenyl)propan-2-one |
| Molar Mass ( g/mol ) | 148.20 (Starting Material), 164.20 (Product) |
| Typical Yield (%) | 75-85% |
| Purity (by GC-MS) | >95% |
| Appearance | Colorless to pale yellow oil |
| Spectroscopic Data | Consistent with the structure of 1-(2-methoxyphenyl)propan-2-one |
Application Note 2: Synthesis of a Naphthol Intermediate for Naftopidil Synthesis
This application note describes a potential pathway for the synthesis of a key naphthol intermediate from 1-(2-methoxyphenyl)propan-2-one. This involves an intramolecular cyclization strategy to construct the naphthalene core.[1][6][7][8]
Experimental Protocol (Conceptual):
Note: This is a representative protocol based on established chemical principles for intramolecular cyclization. Optimization may be required.
Materials:
-
1-(2-Methoxyphenyl)propan-2-one
-
Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl3)
-
Inert solvent (e.g., nitrobenzene or dichlorobenzene)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(2-methoxyphenyl)propan-2-one (1.64 g, 10.0 mmol) in an appropriate high-boiling inert solvent (e.g., 50 mL of dichlorobenzene).
-
Add polyphosphoric acid (20 g) or a Lewis acid such as aluminum chloride (2.67 g, 20.0 mmol) portion-wise with stirring.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired naphthol intermediate.
Data Presentation (Anticipated):
| Parameter | Value |
| Starting Material | 1-(2-Methoxyphenyl)propan-2-one |
| Product | Naphthol Intermediate |
| Typical Yield (%) | 50-70% (highly dependent on conditions) |
| Purity | Variable, requires purification |
| Appearance | Solid |
Visualizations
Logical Workflow for Pharmaceutical Synthesis from this compound
Caption: Synthetic pathway from this compound to Naftopidil.
Signaling Pathway of Naftopidil (Target Action)
Caption: Mechanism of action of Naftopidil.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Isomerization of 2,3-Disubstituted Epoxides to Ketones: An Alternative to the Wacker Oxidation of Internal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Protocol for the Polymerization of 2-Allylanisole
For researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol for the polymerization of 2-allylanisole. This protocol is based on the principles of living cationic polymerization, a method suitable for monomers with electron-donating substituents like this compound.[1][2] Living polymerization techniques offer excellent control over polymer molecular weight and result in a narrow molecular weight distribution.[3][4][5]
Overview
This compound, also known as estragole, is a phenylpropene with a chemical structure consisting of a benzene ring substituted with a methoxy group and an allyl group.[6] While allyl monomers can be challenging to polymerize to high molecular weights due to issues like degradative chain transfer, a controlled or living polymerization approach can mitigate these challenges.[7] This protocol outlines a living cationic polymerization procedure for this compound.
Experimental Protocol
This protocol is a representative procedure for the living cationic polymerization of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric moisture.
2.1. Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 96% | Sigma-Aldrich | See purification section 2.2.1.[8] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | See purification section 2.2.2. |
| Titanium (IV) Chloride (TiCl4) | 99.9% | Sigma-Aldrich | Use as received in a glovebox. |
| 2-chloro-2,4,4-trimethylpentane (TMPCl) | 98% | Sigma-Aldrich | Initiator. |
| Methanol | Anhydrous | Sigma-Aldrich | For termination. |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Sigma-Aldrich | Proton trap. |
2.2. Reagent and Solvent Purification
2.2.1. This compound (Monomer): The monomer should be purified to remove inhibitors and moisture. Stir this compound over calcium hydride (CaH₂) overnight under an inert atmosphere, followed by vacuum distillation. Store the purified monomer over molecular sieves (3 Å) in a glovebox.
2.2.2. Dichloromethane (Solvent): Dry dichloromethane (DCM) is crucial for successful cationic polymerization. Pass the solvent through an activated alumina column under an inert atmosphere. Store the dried solvent over molecular sieves (3 Å) in a glovebox.
2.3. Polymerization Procedure
-
In a glovebox, add 10 mL of purified, anhydrous dichloromethane to a pre-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 2.0 mL of purified this compound (approximately 13.0 mmol) to the flask.
-
Add 0.1 mL of N,N-diisopropylethylamine (DIPEA) (approximately 0.58 mmol) to the monomer solution to act as a proton trap.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate vial inside the glovebox, prepare a stock solution of the initiator, 2-chloro-2,4,4-trimethylpentane (TMPCl), by dissolving 148 mg (1.0 mmol) in 10 mL of anhydrous DCM.
-
In another vial, prepare a stock solution of the co-initiator, titanium (IV) chloride (TiCl₄), by adding 0.11 mL (1.0 mmol) to 10 mL of anhydrous DCM.
-
To the cooled monomer solution, add 1.3 mL of the TMPCl initiator stock solution (0.13 mmol).
-
Initiate the polymerization by the dropwise addition of 2.6 mL of the TiCl₄ co-initiator stock solution (0.26 mmol) to the rapidly stirring monomer/initiator mixture.
-
Allow the reaction to proceed at -78 °C for 2 hours.
-
Terminate the polymerization by adding 2 mL of pre-chilled anhydrous methanol.
-
Allow the flask to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol with vigorous stirring.
-
Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C overnight.
Experimental Workflow
Caption: Experimental workflow for the living cationic polymerization of this compound.
Expected Results
The living cationic polymerization of this compound is expected to yield a well-defined polymer. The following table summarizes hypothetical data for a successful polymerization.
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | < 1.2 |
| Yield | > 85% |
Polymerization Mechanism and Characterization
5.1. Polymerization Mechanism
The polymerization proceeds via a cationic chain-growth mechanism.[9] The Lewis acid, TiCl₄, activates the initiator, TMPCl, to generate a carbocation. This carbocation then adds to the double bond of a this compound monomer, creating a new carbocation at the chain end. This process repeats as more monomer units add to the growing polymer chain.[10] The presence of the electron-donating methoxy group on the aromatic ring helps to stabilize the propagating carbocation.[2]
Caption: Simplified signaling pathway of cationic polymerization.
5.2. Characterization
The resulting poly(this compound) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.
-
Size Exclusion Chromatography (SEC): SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) of the polymer.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Estragole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound 96 3698-28-0 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. A [research.cm.utexas.edu]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for the Quantification of 2-Allylanisole
Introduction
2-Allylanisole (also known as estragole) is a naturally occurring organic compound found in the essential oils of various plants, including tarragon, basil, and fennel. It is widely used in the fragrance, flavor, and pharmaceutical industries. Accurate and precise quantification of this compound in complex mixtures is crucial for quality control, regulatory compliance, and research and development.
This document provides detailed application notes comparing two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). It includes comprehensive experimental protocols and performance characteristics to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.
Method Performance Comparison
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. For a volatile compound like this compound, gas chromatography is generally the preferred technique due to its high resolving power and sensitivity.[1] HPLC-UV offers a viable alternative, particularly for samples in simpler matrices or when GC instrumentation is unavailable.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~1.5 ng/g | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5.0 ng/g | ~1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 10% | < 5% |
| Typical Application | Trace level analysis in complex matrices (e.g., essential oils, food, environmental samples). | Quantification in simpler matrices or pharmaceutical formulations. |
Note: The values presented are typical performance characteristics based on the analysis of similar compounds and may vary depending on the specific instrumentation and matrix.[1][2]
Detailed Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the trace-level quantification of the volatile this compound in complex solid or liquid samples.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
Sample preparation is a critical step to ensure accurate and reproducible results.[3] HS-SPME is a solvent-free extraction technique ideal for volatile analytes.[3]
-
Sample Aliquot: Place a known amount of the homogenized sample (e.g., 1 gram of plant material or 5 mL of a liquid sample) into a 20 mL headspace vial.[1]
-
Internal Standard: Add a known concentration of a suitable internal standard (e.g., d5-anisole) to correct for variability during sample preparation and injection.[1]
-
Matrix Modification: For liquid samples, add a salt (e.g., NaCl) to increase the ionic strength of the solution. This reduces the solubility of this compound and promotes its transfer into the headspace, thereby increasing the volatility of the analyte.[1]
-
Incubation: Seal the vial and equilibrate it in a thermostatic bath at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the analyte to partition into the headspace.[4]
-
Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1]
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode to ensure the complete transfer of the analyte to the column for trace analysis.[1]
-
Column: Use a polar capillary column such as a DB-Wax or ZB-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 160°C at 10°C/min, then ramp to 240°C at 20°C/min and hold for 5 min.[4]
-
-
Mass Spectrometer (MS):
3. Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[6][7] Validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ according to ICH guidelines.[5]
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
While GC is often preferred for volatile compounds, HPLC can be a robust alternative.[1] The following is a representative method.
1. Sample Preparation (Solvent Extraction)
-
Extraction: Extract a known quantity of the sample with a suitable organic solvent like methanol or acetonitrile.[1] Sonication can be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.[1]
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
-
UV Detector:
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound. This is typically around 270-275 nm (similar to anisole at ~271 nm) but should be experimentally determined using a standard.[1]
-
3. Method Validation
Similar to the GC-MS method, the HPLC-UV method requires full validation.[8]
-
Linearity: Construct a calibration curve by analyzing a series of standard solutions of this compound.
-
Accuracy: Determine recovery by spiking a blank matrix with known amounts of the analyte.[1]
-
Precision: Evaluate repeatability and intermediate precision by analyzing multiple preparations of a sample on the same day and on different days.[1]
-
LOD and LOQ: Estimate based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]
Visualized Workflows
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification by HPLC-UV.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 8. ikev.org [ikev.org]
Techniques for Scaling Up 2-Allylanisole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-allylanisole, a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Three primary synthetic strategies are explored: the Claisen rearrangement, the Grignard reaction, and the Suzuki-Miyaura coupling. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the practical application of these methods on a larger scale.
Claisen Rearrangement Route
The aromatic Claisen rearrangement is a powerful and thermally driven carbon-carbon bond-forming reaction. For the synthesis of this compound, this involves the rearrangement of an allyl aryl ether precursor. This method is attractive for its atom economy and can be significantly accelerated using microwave irradiation. The synthesis is a two-step process: O-allylation of guaiacol followed by a Claisen rearrangement to 2-allyl-6-methoxyphenol, and then methylation to yield this compound.
Data Presentation
Table 1: O-Allylation of Guaiacol
| Parameter | Condition | Yield (%) | Reference |
| Allylating Agent | Allyl Bromide | >95 | Generic Williamson Ether Synthesis |
| Base | K₂CO₃ | ||
| Solvent | Acetone | ||
| Temperature | Reflux | ||
| Time | 4-6 h |
Table 2: Microwave-Assisted Claisen Rearrangement of Allyl Guaiacol Ether
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | ZnCl₂ (fused) | ~90 | [1] |
| Solvent | Xylene | [1] | |
| Temperature | Microwave (720W) | [1] | |
| Time | 5-8 min | [1] |
Table 3: Methylation of 2-Allyl-6-methoxyphenol
| Methylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Dimethyl Sulfate | NaOH | Water | 30-35°C | 20 min (x2) | 89-92 | [1] |
| Trimethyl Phosphate | K₂CO₃ | DMF | 100°C | 3 h | 99 | [2] |
| Methanol | Iron/Vanadium Oxide | Vapor Phase | 300-380°C | Continuous | High | [3] |
Experimental Protocols
Protocol 1.1: O-Allylation of Guaiacol (Large Scale)
-
To a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add guaiacol (1.24 kg, 10 mol), potassium carbonate (2.76 kg, 20 mol), and acetone (10 L).
-
Stir the mixture vigorously and add allyl bromide (1.45 kg, 12 mol) dropwise over 1 hour.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (5 L) and wash with 10% aqueous NaOH (3 x 2 L) to remove any unreacted guaiacol, followed by a wash with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield allyl guaiacol ether as a pale yellow oil.
Protocol 1.2: Microwave-Assisted Claisen Rearrangement (Pilot Scale)
This protocol is adapted from a smaller scale procedure and should be optimized for specific microwave reactor systems.[1]
-
In a suitable microwave-transparent vessel for a pilot-scale microwave reactor, place allyl guaiacol ether (1.64 kg, 10 mol) and fused zinc chloride (1.36 kg, 10 mol) in xylene (4 L).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a steady reflux (e.g., 720W), with intermittent cooling cycles if necessary to control the pressure, for a total irradiation time of 5-8 minutes. Monitor the reaction by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a stirred mixture of ice (5 kg) and water (10 L).
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-allyl-6-methoxyphenol.
-
Purify the crude product by vacuum distillation.
Protocol 1.3: Methylation of 2-Allyl-6-methoxyphenol with Dimethyl Sulfate (Large Scale) [1]
-
To a 20 L reactor, add a solution of sodium hydroxide (800 g, 20 mol) in water (5 L).
-
Cool the solution in an ice bath and add 2-allyl-6-methoxyphenol (1.64 kg, 10 mol).
-
With vigorous stirring, add dimethyl sulfate (1.51 kg, 12 mol) dropwise, maintaining the temperature below 35°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add a second portion of dimethyl sulfate (1.51 kg, 12 mol) and continue stirring for an additional 2 hours at room temperature.
-
Heat the reaction mixture to reflux for 1 hour to destroy any remaining dimethyl sulfate.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 5 L).
-
Wash the combined organic layers with water (5 L) and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Workflow for this compound synthesis via Claisen rearrangement.
Grignard Reaction Route
This approach involves the formation of an allyl Grignard reagent, which then acts as a nucleophile to attack a suitable 2-methoxyphenyl electrophile. A direct and scalable route utilizes the reaction of allylmagnesium bromide with 2-methoxybenzyl bromide.
Data Presentation
Table 4: Preparation of Allylmagnesium Bromide (1.5 mol scale)
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Mg turnings, Allyl bromide | ~90 | [4] |
| Solvent | Diethyl ether | [4] | |
| Temperature | < Boiling point of ether | [4] | |
| Time | 8 h addition, 1 h stir | [4] |
Table 5: Coupling of Allylmagnesium Bromide with 2-Methoxybenzyl Bromide
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | FeCl₃ (optional) | 60-80 (Estimated) | General Grignard cross-coupling |
| Solvent | THF/Diethyl ether | ||
| Temperature | 0°C to rt | ||
| Time | 2-4 h |
Experimental Protocols
Protocol 2.1: Preparation of Allylmagnesium Bromide (1.5 mol scale) [4]
-
In a dry 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (90.0 g, 3.75 mol).
-
Add 150 mL of anhydrous diethyl ether.
-
Slowly add a solution of allyl bromide (181.6 g, 1.50 mol) in 1.5 L of anhydrous diethyl ether dropwise over 8 hours, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
The resulting grey solution of allylmagnesium bromide is ready for the next step. The concentration can be determined by titration.
Protocol 2.2: Coupling with 2-Methoxybenzyl Bromide (1.0 mol scale)
-
In a separate 5 L three-necked flask under an inert atmosphere, dissolve 2-methoxybenzyl bromide (201.1 g, 1.0 mol) in 1 L of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the prepared allylmagnesium bromide solution (approx. 1.2 L of ~1M solution, 1.2 mol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (1 L).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Workflow for this compound synthesis via the Grignard reaction.
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction. For the synthesis of this compound, this involves the coupling of a 2-methoxyphenyl derivative with an allylboron species. This method offers high functional group tolerance and is well-suited for large-scale production.
Data Presentation
Table 6: Suzuki-Miyaura Coupling of 2-Bromoanisole with Allylboronic Acid Pinacol Ester
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | 80-95 (Estimated) | [5] |
| Ligand | (dppf) | [5] | |
| Base | K₂CO₃ (2 equiv.) | [5] | |
| Solvent | Dioxane/H₂O (10:1) | [5] | |
| Temperature | 90°C | [5] | |
| Time | 4-12 h | [5] |
Experimental Protocols
Protocol 3.1: Suzuki-Miyaura Coupling (Gram Scale) [5]
-
To an oven-dried 1 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoanisole (187.0 g, 1.0 mol), allylboronic acid pinacol ester (201.7 g, 1.2 mol), and potassium carbonate (276.4 g, 2.0 mol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (800 mL) and water (80 mL) via cannula.
-
Add Pd(dppf)Cl₂ (14.6 g, 0.02 mol, 2 mol%).
-
Heat the reaction mixture to 90°C and stir vigorously for 4-12 hours, monitoring the reaction progress by GC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (500 mL) and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Key components for the Suzuki-Miyaura coupling synthesis of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 3. DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-allylanisole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common two-step synthesis involving Williamson ether synthesis followed by a Claisen rearrangement.
Q1: My Williamson ether synthesis of allyl 2-methoxyphenyl ether is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the Williamson ether synthesis can stem from several factors.[1][2][3][4][5] Key areas to investigate include:
-
Incomplete deprotonation of 2-methoxyphenol: Ensure a sufficiently strong base is used to fully deprotonate the phenol. Sodium hydride (NaH) is a common and effective choice. The reaction should be stirred for an adequate amount of time after the addition of the base to ensure complete formation of the phenoxide.[1][2]
-
Reaction with water: The presence of water will consume the base and protonate the phenoxide, reducing the concentration of the active nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1][2]
-
Suboptimal reaction temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions.
-
Choice of allylating agent: Allyl bromide is generally more reactive than allyl chloride and is often preferred.
-
Side reactions: A potential side reaction is the elimination of the alkyl halide, especially if using a sterically hindered halide.[1][2] Using a primary alkyl halide like allyl bromide minimizes this issue.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates phenols.[1][2] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation, enhancing the nucleophilicity of the phenoxide.[1] |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions. |
| Allylating Agent | Allyl Bromide | More reactive than allyl chloride, leading to faster reaction times. |
Q2: During the Claisen rearrangement of allyl 2-methoxyphenyl ether, I am observing the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The primary byproduct in the aromatic Claisen rearrangement is the para-substituted isomer, 4-allyl-2-methoxyphenol.[6][7][8][9] The formation of this isomer occurs when the ortho positions are blocked, or under certain reaction conditions.
To minimize the formation of the para product and other potential byproducts:
-
Control the reaction temperature: The Claisen rearrangement is thermally driven.[6][7][8][9] The optimal temperature needs to be carefully controlled. Temperatures that are too high can lead to decomposition or the formation of other rearrangement products.
-
Use a suitable solvent: High-boiling, non-polar solvents are often used to achieve the necessary reaction temperature. Solvents like N,N-diethylaniline or decalin are common choices.
-
Consider Lewis acid catalysis: In some cases, a Lewis acid catalyst can promote the rearrangement at lower temperatures, potentially increasing selectivity for the ortho product.[10]
Q3: The yield of my Claisen rearrangement is consistently low. How can I optimize the reaction conditions?
A3: Low yields in the Claisen rearrangement can often be attributed to incomplete reaction or decomposition of the starting material or product.[6][7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | 180-220 °C | Sufficient energy for the[7][7]-sigmatropic rearrangement.[8] |
| Solvent | High-boiling point solvent (e.g., N,N-diethylaniline, decalin) | Allows for sustained high temperatures. |
| Reaction Time | 2-6 hours | Monitor by TLC to ensure completion without significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenol product at high temperatures. |
Q4: I am having difficulty purifying the final this compound product. What purification methods are most effective?
A4: Purification of this compound from the reaction mixture typically involves removing unreacted starting material, the rearranged phenol intermediate (2-allyl-guaiacol), and any solvent.
-
Acid-Base Extraction: After the Claisen rearrangement, the product mixture contains the desired this compound and the phenolic intermediate. An extraction with an aqueous base (e.g., 10% NaOH) will deprotonate the phenol, making it water-soluble and allowing for its separation from the ether product which will remain in the organic layer.[11] The phenolic byproduct can be recovered by acidifying the aqueous layer.
-
Column Chromatography: If simple extraction is insufficient, column chromatography on silica gel is an effective method for separating this compound from any remaining impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be a good method for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route to this compound and what are the key steps?
A5: The most common and well-established route is a two-step synthesis starting from 2-methoxyphenol (guaiacol).
-
Williamson Ether Synthesis: 2-methoxyphenol is deprotonated with a strong base, such as sodium hydride, to form the corresponding sodium phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide (typically allyl bromide) to form allyl 2-methoxyphenyl ether.[1][2][3][4][5]
-
Claisen Rearrangement: The allyl 2-methoxyphenyl ether is then heated to a high temperature (typically 180-220 °C), inducing a[7][7]-sigmatropic rearrangement to yield 2-allyl-2-methoxyphenol (2-allyl-guaiacol).[6][7][8][9] This intermediate quickly tautomerizes to the final product, this compound.
Q6: Are there alternative synthetic methods for preparing this compound?
A6: Yes, other methods exist, though they may be less common for this specific target.
-
Grignard Reaction: A Grignard reagent prepared from an allyl halide (allylmagnesium bromide) can be reacted with 2-methoxybenzaldehyde.[12] The resulting secondary alcohol would then need to be deoxygenated to yield this compound. This route is longer and may present its own challenges with Grignard reagent preparation and the deoxygenation step.
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction could potentially be employed.[13][14][15][16][17] This would involve the cross-coupling of a 2-methoxyphenylboronic acid with an allyl halide or a related allylating agent. Optimization of the catalyst, ligand, and base would be critical for achieving a good yield.
Q7: What are the expected yields for the Williamson ether synthesis and Claisen rearrangement steps?
A7: With optimized conditions, the Williamson ether synthesis can typically achieve yields in the range of 80-95%. The Claisen rearrangement is often the lower-yielding step, with typical yields ranging from 60-80%, depending on the purity of the starting material and the precise reaction conditions.
| Reaction Step | Typical Yield Range |
| Williamson Ether Synthesis | 80 - 95% |
| Claisen Rearrangement | 60 - 80% |
Q8: How can I monitor the progress of the reactions?
A8: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the Williamson ether synthesis and the Claisen rearrangement.
-
For the Williamson ether synthesis: Spot the reaction mixture against the 2-methoxyphenol starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ether) indicates the reaction is proceeding.
-
For the Claisen rearrangement: Spot the reaction mixture against the allyl 2-methoxyphenyl ether starting material. The consumption of the starting material and the formation of a new, more polar product spot (the phenolic product) will indicate the progress of the rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Allyl 2-methoxyphenyl ether (Williamson Ether Synthesis)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl 2-methoxyphenyl ether.
Protocol 2: Synthesis of this compound (Claisen Rearrangement)
-
Place the crude allyl 2-methoxyphenyl ether in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add N,N-diethylaniline as a high-boiling solvent.
-
Heat the mixture to 200-210 °C in an oil bath and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the N,N-diethylaniline.
-
Extract the organic layer with 10% NaOH solution to separate the phenolic product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain pure this compound.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Claisen Rearrangement.
Caption: Troubleshooting Logic Flowchart.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. nbinno.com [nbinno.com]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Allylanisole
Welcome to the technical support center for the purification of 2-Allylanisole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Claisen rearrangement of allyl phenyl ether?
The most common impurity is the isomeric product, 4-allylanisole (also known as estragole).[1][2][3] The Claisen rearrangement of allyl phenyl ether, a[4][4]-sigmatropic rearrangement, can lead to the formation of both the ortho-substituted product (this compound) and the para-substituted product (4-allylanisole).[1][3] The ratio of these isomers can be influenced by the reaction conditions. Other potential impurities include unreacted starting materials (allyl phenyl ether) and polymeric byproducts.
Q2: Why is the separation of this compound and 4-Allylanisole challenging?
The primary challenge lies in their structural similarity as positional isomers. This results in very close physical properties, such as boiling points and polarity, which makes their separation by traditional purification techniques like fractional distillation and column chromatography difficult.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both qualitative and quantitative analysis of this compound and its common impurity, 4-allylanisole.[5] It allows for the separation and identification of the isomers based on their retention times and mass spectra. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the purification progress.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound and 4-Allylanisole.
Possible Cause: The boiling points of this compound and 4-allylanisole are very close at atmospheric pressure.
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This lowers the boiling points of the compounds and can increase the boiling point difference between the isomers, facilitating better separation.
-
High-Efficiency Column: Utilize a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). This enhances the separation efficiency.
-
Slow Distillation Rate: Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.
| Compound | Boiling Point (°C) | Pressure |
| This compound | 101-102 | 22 Torr |
| 4-Allylanisole | 215-216 | 760 Torr (atmospheric) |
Note: A direct comparison of boiling points at the same pressure is ideal. The significant difference in boiling points at different pressures strongly suggests that vacuum distillation will be an effective separation technique.
Column Chromatography
Problem: Co-elution of this compound and 4-Allylanisole.
Possible Cause: The chosen solvent system does not provide sufficient resolution to separate the isomers on the stationary phase.
Solution:
-
Solvent System Optimization: The polarity of the eluent is critical. Since this compound and 4-allylanisole are relatively non-polar, a non-polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.[6][7]
-
TLC Trials: Before running a column, perform Thin Layer Chromatography (TLC) with various ratios of hexane:ethyl acetate (e.g., 99:1, 98:2, 95:5) to identify the optimal solvent system that gives the best separation between the spots of the two isomers.[6][7][8] The ideal solvent system should result in Rf values between 0.2 and 0.6 for the target compound and a significant difference in Rf values between the two isomers.[8]
-
-
Stationary Phase Selection: Standard silica gel is the most common stationary phase for normal-phase chromatography.[8][9] For challenging separations of isomers, high-performance liquid chromatography (HPLC) with specialized columns (e.g., C18 for reversed-phase) might be necessary.[10][11]
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can improve the separation of compounds with similar polarities.
Problem: Difficulty visualizing spots on a TLC plate.
Possible Cause: this compound and its isomer are not UV active at 254 nm if the TLC plate's fluorescent indicator is not sufficiently quenched.
Solution:
-
UV Shadowing: Use a TLC plate with a fluorescent indicator (F254) and visualize under a UV lamp. The compounds should appear as dark spots where they quench the fluorescence.
-
Staining: If UV visualization is not effective, use a staining agent. A potassium permanganate (KMnO4) stain is a good option as it reacts with the double bond in the allyl group, resulting in a visible spot.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel (60-120 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined from TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Analysis of this compound Purity by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan range from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities (like 4-allylanisole) based on their retention times and mass spectra.
-
Quantify the purity by integrating the peak areas.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for isomer separation.
References
- 1. 4-Allylanisole, 98% - 140-67-0 - Manufacturers & Suppliers in India [ottokemi.com]
- 2. Estragole - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. 4-烯丙基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Estragole (4-allylanisole) is the primary compound in volatiles emitted from the male and female cones of Cycas revoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. silicycle.com [silicycle.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. welch-us.com [welch-us.com]
Technical Support Center: Identification and Troubleshooting of Side Products in 2-Allylanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of side products during chemical reactions involving 2-allylanisole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. Claisen Rearrangement of this compound
The Claisen rearrangement is a powerful tool for C-C bond formation, converting this compound to 3-allyl-2-methoxyphenol. However, the formation of side products can complicate purification and reduce the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the Claisen rearrangement of this compound?
A1: The primary side products in the Claisen rearrangement of this compound arise from alternative reaction pathways and subsequent rearrangements. The main expected side products include:
-
Para-rearranged product (5-allyl-2-methoxyphenol): This can form if the ortho positions are sterically hindered, though less likely for this compound. A subsequent Cope rearrangement can lead to the para product.[1][2]
-
Product from a boat-like transition state: While the chair-like transition state is favored, a boat-like transition state can lead to diastereomeric side products, although this is more relevant for substituted allyl groups.[2]
-
"Abnormal" Claisen rearrangement products: Under certain conditions, the initially formed ortho-dienone intermediate can undergo further rearrangements, leading to products where the allyl group is attached to the ring at a different position or has a rearranged structure.
Q2: My reaction mixture shows multiple spots on TLC after attempting the Claisen rearrangement. How can I identify the main product and the side products?
A2: Thin Layer Chromatography (TLC) is a good initial tool for monitoring the reaction. To identify your products:
-
Co-spotting: Spot your reaction mixture alongside the starting material (this compound) on the same TLC plate. The spot corresponding to the starting material should diminish as the reaction progresses.
-
Staining: Use a staining agent like potassium permanganate (KMnO4) solution. Phenolic compounds, such as the desired product and potential phenolic side products, will typically show up as yellow-brown spots on a purple background.
-
Spectroscopic Analysis: For definitive identification, isolate the different spots from a preparative TLC plate or by column chromatography and analyze them using:
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the components of the mixture and provide their mass spectra, aiding in the identification of isomers.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for elucidating the exact structure of the main product and the side products by analyzing chemical shifts and coupling constants.[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired ortho-product and significant formation of para-product. | High reaction temperatures or prolonged reaction times can favor the thermodynamically more stable para-product through a Cope rearrangement.[2] | Optimize the reaction temperature and time. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed and before significant para-product formation occurs. |
| Formation of multiple unidentified side products. | The reaction may be proceeding through a boat-like transition state or undergoing "abnormal" rearrangement pathways. The solvent can also play a role.[2] | Use a non-polar, high-boiling solvent like N,N-diethylaniline or decalin. Polar solvents can sometimes influence the reaction pathway. |
| Difficulty in separating the ortho- and para-isomers. | The isomers have very similar polarities. | Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). Preparative HPLC might be necessary for complete separation. |
Experimental Protocol: Claisen Rearrangement of this compound
This protocol is adapted from a procedure for a similar substituted allyl phenyl ether.
-
Materials: this compound, N,N-diethylaniline (high-boiling solvent), round-bottom flask, reflux condenser, heating mantle, TLC plates, silica gel for column chromatography, and appropriate solvents for extraction and chromatography.
-
Procedure:
-
Dissolve this compound in a minimal amount of N,N-diethylaniline in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-220 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent system).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with 1M HCl to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
II. Oxidation of this compound
Oxidation of this compound can target either the allyl group or the aromatic ring, leading to a variety of products depending on the oxidizing agent and reaction conditions.
Frequently Asked Questions (FAQs)
Q3: What are the potential side products when oxidizing this compound?
A3: The side products depend heavily on the oxidant used:
-
Strong Oxidants (e.g., KMnO4): These will likely cleave the allyl group, leading to the formation of 2-methoxybenzoic acid. Over-oxidation can lead to ring-opened products.
-
Milder Allylic Oxidizing Agents (e.g., Selenium Dioxide - SeO2, Pyridinium Chlorochromate - PCC): These reagents can lead to the formation of:
-
(E)-2-(3-hydroxyprop-1-en-1-yl)anisole (allylic alcohol): SeO2 is known for allylic oxidation to alcohols.[4][5]
-
(E)-3-(2-methoxyphenyl)acrylaldehyde (α,β-unsaturated aldehyde): PCC can oxidize primary allylic alcohols to aldehydes.[6][7][8] Further oxidation to the carboxylic acid is possible if water is present.[6][8]
-
-
Epoxidizing Agents (e.g., m-CPBA): These will form 2-(oxiran-2-ylmethyl)anisole. Side reactions could include ring-opening of the epoxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete cleavage of the allyl group to a carboxylic acid. | Use of a strong, non-selective oxidizing agent like KMnO4. | Employ milder and more selective oxidizing agents for allylic oxidation, such as SeO2 or PCC.[4][8] |
| Formation of a mixture of allylic alcohol and aldehyde. | Incomplete oxidation of the initially formed allylic alcohol. | Increase the stoichiometry of the oxidizing agent (e.g., PCC) or prolong the reaction time while carefully monitoring by TLC. |
| Low yield and complex product mixture. | The oxidizing agent may not be selective for the allylic position, leading to reactions at the aromatic ring or other positions. | Choose a reagent known for its high selectivity in allylic oxidation. For example, SeO2 often gives good yields of allylic alcohols.[4][5] |
Experimental Protocols
Allylic Oxidation with Selenium Dioxide (SeO2)
-
Materials: this compound, selenium dioxide, dioxane, water, celite, and appropriate workup and purification solvents.
-
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the mixture and filter through celite to remove selenium residues.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
III. Isomerization of this compound
Isomerization of this compound to 2-propenylanisole is a common reaction, often aiming for the thermodynamically more stable trans-isomer.
Frequently Asked Questions (FAQs)
Q4: What is the primary side product in the isomerization of this compound?
A4: The main side product is the cis-isomer of 2-propenylanisole . The trans-isomer is generally the major product due to its greater thermodynamic stability. The cis/trans ratio is highly dependent on the catalyst and reaction conditions used.[9][10] For the related isomerization of estragole to anethole, the cis-isomer is noted to have higher toxicity, making its control important.[9]
Q5: How can I quantify the ratio of cis- and trans-isomers in my product mixture?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for separating and quantifying the cis- and trans-isomers of 2-propenylanisole.[9] The isomers will have distinct retention times, and their relative abundance can be determined from the peak areas in the chromatogram. NMR spectroscopy can also be used, as the protons of the double bond in the cis and trans isomers will have different chemical shifts and coupling constants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High percentage of the undesired cis-isomer. | The catalyst or reaction conditions are not optimal for achieving high trans-selectivity. | Screen different catalysts. Ruthenium-based catalysts, such as RuHCl(CO)(PPh3)3, have shown high selectivity for the trans-isomer in the isomerization of estragole.[9] Optimize reaction temperature and time, as prolonged reaction times at high temperatures can sometimes lead to an equilibrium mixture with a higher proportion of the cis-isomer. |
| Incomplete isomerization. | The catalyst may be inactive or used in insufficient quantity. The reaction temperature may be too low. | Ensure the catalyst is active and use an appropriate catalyst loading. Increase the reaction temperature and monitor the progress by GC. |
| Formation of oligomers or polymers. | Acidic catalysts or high temperatures can sometimes promote polymerization of the alkene. | Use a milder, more selective catalyst and optimize the reaction temperature to be high enough for isomerization but low enough to avoid polymerization. |
Experimental Protocol: Isomerization of this compound
This protocol is based on the isomerization of estragole.
-
Materials: this compound, a suitable catalyst (e.g., RuHCl(CO)(PPh3)3), a high-boiling solvent (e.g., toluene), and equipment for inert atmosphere reactions if the catalyst is air-sensitive.
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the catalyst in the solvent.
-
Add this compound to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by GC analysis of aliquots.
-
Once the desired conversion and cis/trans ratio are achieved, cool the reaction mixture.
-
Remove the catalyst by filtration through a short plug of silica gel or by extraction.
-
Remove the solvent under reduced pressure to obtain the product mixture. Further purification by distillation or chromatography may be necessary to separate the isomers if required.
-
IV. Visualization of Reaction Pathways
Diagrams of Key Reaction Pathways
Caption: Claisen rearrangement of this compound.
Caption: Oxidation pathways of this compound.
Caption: Isomerization of this compound.
V. Quantitative Data Summary
Table 1: Isomerization of Estragole (4-Allylanisole) to Anethole with RuHClCO(PPh3)3 Catalyst
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | trans-Anethole Selectivity (%) | cis-Anethole Selectivity (%) |
| 1.0 | 80 | 1 | >99 | 95 | 5 |
| 0.75 | 80 | 1 | >99 | 95 | 5 |
| 0.5 | 80 | 1 | >99 | 92 | 8 |
Data adapted from a study on estragole isomerization, which is expected to be comparable to this compound isomerization.[9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sltchemicals.com [sltchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.blucher.com.br [pdf.blucher.com.br]
- 10. Isomerization of allylbenzenes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Storage and Handling of 2-Allylanisole
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-allylanisole during storage. Below you will find a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Color change (e.g., colorless to yellow) | Oxidation of the allyl group and/or aromatic ring. Exposure to light can accelerate this process. | 1. Immediately blanket the headspace of the container with an inert gas (e.g., argon or nitrogen). 2. Store the container in a cool, dark place, preferably refrigerated. 3. Consider adding an antioxidant stabilizer, such as Butylated Hydroxytoluene (BHT), at a concentration of 0.01-0.1% (w/w). 4. Verify the purity of the material using the analytical methods described below before use. |
| Formation of a precipitate | Polymerization of the allyl group, which can be initiated by light, heat, or the presence of radical species. The precipitate is likely a poly(this compound) solid. | 1. Do not use the material if a significant amount of precipitate is present, as this indicates substantial degradation. 2. If the precipitation is minor, carefully decant the liquid portion for use after verifying its purity. 3. To prevent further polymerization, store the product under inert gas, in the dark, and at reduced temperatures. The addition of a radical scavenger like BHT is also recommended. |
| Change in odor | Formation of volatile degradation products such as aldehydes or ketones resulting from the oxidation of the allyl side chain. | 1. This indicates significant degradation. It is advisable to discard the material. 2. To prevent this in future batches, strictly adhere to the recommended storage conditions (inert atmosphere, darkness, refrigeration). |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration and the presence of impurities that may interfere with the experiment. | 1. Always use freshly opened or properly stored this compound. 2. Before use, check the purity of the stored material using the provided GC-MS or HPLC methods. 3. If the material has been stored for an extended period, consider re-purification by distillation if a high purity is required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is autoxidation. This is a free-radical chain reaction involving atmospheric oxygen that targets the allylic position of the molecule. This can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other oxygenated derivatives. Additionally, isomerization of the allyl group to the more thermodynamically stable propenyl isomer can occur, as well as light or heat-induced polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark location, preferably under refrigeration (2-8 °C). The container should be tightly sealed, and the headspace should be purged with an inert gas like argon or nitrogen to displace oxygen. Using amber glass bottles can provide additional protection from light.
Q3: Can I use a stabilizer to prevent the degradation of this compound?
A3: Yes, adding an antioxidant stabilizer is highly recommended for long-term storage. Butylated hydroxytoluene (BHT) is an effective free-radical scavenger that can be added at a concentration of 0.01% to 0.1% (w/w) to inhibit autoxidation.
Q4: For how long can I store this compound?
A4: When stored under ideal conditions (refrigerated, under inert gas, in the dark, with a stabilizer), this compound can be stable for several months to years. However, it is crucial to verify its purity before use, especially if it has been stored for an extended period or if the storage conditions have been suboptimal. A study on the related compound 4-allylanisole (estragole) showed 48% degradation in 28 days under aerobic conditions, highlighting its susceptibility to degradation.[1]
Q5: What do I do if I suspect my this compound has degraded?
A5: If you observe any changes in color, odor, or the formation of a precipitate, it is a strong indication of degradation. You should assess the purity of the material using a reliable analytical method, such as GC-MS or HPLC, as detailed in the experimental protocols section below. If significant degradation has occurred, the material should be discarded.
Quantitative Data on Degradation and Stabilization
| Condition | Analyte | Degradation/Efficacy | Source |
| Aerobic, activated sludge, 28 days | 4-Allylanisole (Estragole) | 48% degradation (O2 consumption) | [1] |
| General use in cosmetics (rinse-off) | BHT | Recommended max. concentration: 0.5% | L'Oréal Group |
| General use in cosmetics (leave-on) | BHT | Recommended max. concentration: 0.1% | L'Oréal Group |
Experimental Protocols
To assess the purity and degradation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying this compound and its volatile degradation products.
1. Sample Preparation:
-
Dilute an aliquot of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
If quantitative analysis is required, add an internal standard (e.g., dodecane) at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum (parent ion m/z 148.20 and characteristic fragments).
-
Identify potential degradation products by comparing their mass spectra to library databases (NIST). Common degradation products may include this compound epoxide, 2-(2-propenyl)phenol, and various aldehydes or ketones.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components (area percent) or against the internal standard.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound and less volatile degradation products or polymers.
1. Sample Preparation:
-
Dilute an aliquot of the this compound sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of approximately 272 nm (the λmax of the anisole chromophore).
3. Data Analysis:
-
Identify the this compound peak by its retention time, which can be confirmed by injecting a pure standard.
-
Degradation products will likely appear as separate peaks, often at different retention times.
-
Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Technical Support Center: 2-Allylanisole Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioactivity of 2-Allylanisole in various assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected bioactivity of this compound in our aqueous cellular assay. What are the potential causes and solutions?
A1: Low bioactivity of this compound in aqueous assays is often linked to its physicochemical properties. Here are the primary factors and troubleshooting steps:
-
Poor Solubility: this compound, like its isomer Estragole (4-Allylanisole), is expected to have low water solubility[1][2]. This can lead to the compound precipitating out of the assay medium, resulting in a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. When preparing the final working concentration, ensure the final solvent concentration is low enough to not affect the assay (typically <0.5%). For persistent solubility issues, consider the use of solubility enhancers.[3]
-
-
Compound Instability: The stability of this compound in your specific assay conditions (e.g., pH, temperature, light exposure) should be considered.[1][2][4]
-
Solution: Minimize freeze-thaw cycles of the stock solution. Protect the compound from light and consider performing a stability test of this compound in your assay medium over the time course of your experiment.
-
-
Cellular Uptake: The compound may not be efficiently crossing the cell membrane.
-
Solution: If poor uptake is suspected, consider using a cell line with higher membrane permeability or employing transfection reagents if a specific intracellular target is known.
-
Q2: How can I determine the optimal concentration range for this compound in my experiment?
A2: The optimal concentration should be determined empirically for each assay.
-
Recommendation: Start with a broad concentration range (e.g., from nanomolar to high micromolar) to establish a dose-response curve. Based on the bioactivity of its isomer, Estragole, a range of 1 µM to 100 µM could be a reasonable starting point for anti-inflammatory or apoptosis assays.[3] If the biological target and its binding affinity (Kd) are known, concentrations around the Kd value should be tested. For enzyme assays, a substrate titration is recommended to determine the concentration at which the reaction rate is maximal.[5]
Q3: Could the choice of solvent be impacting the bioactivity of this compound?
A3: Yes, the solvent used to dissolve this compound can significantly impact its activity and the assay itself.
-
Considerations: While DMSO is a common choice, high concentrations can be toxic to cells. It is crucial to include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. For in vivo studies or sensitive cell lines, alternative solvents like PEG300, Tween-80, or corn oil, which have been used for the isomer Estragole, could be considered.[3]
Q4: We are not observing any activity. Could this compound be inactive in our system?
A4: While possible, it's essential to rule out experimental factors first.
-
Verification Steps:
-
Compound Integrity: Confirm the purity and identity of your this compound stock using methods like NMR or mass spectrometry.
-
Assay Controls: Ensure your positive and negative controls for the assay are behaving as expected.
-
Literature Review: While specific data on this compound is limited, reviewing the known activities of its isomer, Estragole (4-Allylanisole), may provide insights into potential biological targets and relevant assay systems. Estragole has been shown to induce apoptosis and exhibit anti-inflammatory effects through the Nrf-2 and NF-κB pathways.[3]
-
Quantitative Data Summary
For reference, the following table summarizes the physicochemical properties of this compound and its isomer, Estragole (4-Allylanisole).
| Property | This compound | Estragole (4-Allylanisole) | Reference |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [2] |
| Density | 0.962 g/mL at 25 °C | 0.965 g/mL at 25 °C | |
| Boiling Point | Not specified | 215-216 °C | [1] |
| Water Solubility | Not specified | 177.8 mg/L at 25 °C | [1] |
| Form | Liquid | Liquid |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in bioassays.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Add a small amount of this compound to the tube and record the weight.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: General Cell-Based Assay Workflow
-
Objective: To assess the bioactivity of this compound in a cell-based assay.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Assay-specific reagents (e.g., viability dyes, antibodies, substrates)
-
Multi-well plates
-
-
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in medium alone.
-
Positive Control: A compound known to elicit a response in the assay.
-
Negative Control: A compound known to be inactive in the assay.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Perform the assay-specific readout (e.g., measure cell viability, protein expression, or enzyme activity).
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioactivity.
Caption: General experimental workflow for cell-based assays.
Caption: Inferred signaling pathways based on Estragole bioactivity.
References
Technical Support Center: Purification of Synthesized 2-Allylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 2-Allylanisole.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, providing targeted solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized via Williamson ether synthesis?
A1: The most common impurities include unreacted starting materials such as guaiacol and allyl bromide. Byproducts can also be present, such as C-alkylation products and alkenes formed through competing elimination reactions.[1]
Q2: My crude this compound is a dark color. What is the likely cause and how can I remove the color?
A2: Dark coloration is often due to phenolic impurities, such as unreacted guaiacol, which can oxidize and form colored compounds. These can typically be removed by a basic aqueous wash (e.g., with sodium hydroxide solution) during an extraction procedure.
Q3: I am having trouble separating this compound from a byproduct with a very similar boiling point. What purification technique should I use?
A3: For separating liquids with close boiling points (a difference of less than 70°C), fractional distillation is more effective than simple distillation.[2] A longer fractionating column with a high number of theoretical plates will provide better separation.[2] If distillation is ineffective, column chromatography is the recommended next step.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3][4] By spotting the crude mixture, the fractions collected from the column, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. The desired product should appear as a single spot with a consistent Rf value in the purified fractions.
Troubleshooting Common Purification Problems
| Problem | Possible Cause | Recommended Solution |
| Product contains starting material (guaiacol) | Incomplete reaction or inefficient purification. | Perform a liquid-liquid extraction with a dilute sodium hydroxide solution to remove the acidic guaiacol. |
| Product contains starting material (allyl bromide) | Excess allyl bromide used in the reaction. | Allyl bromide is volatile and can often be removed by simple distillation or evaporation under reduced pressure. |
| Multiple spots on TLC after purification | Inefficient separation by the chosen method. | If distillation was used, try column chromatography. If column chromatography was used, optimize the solvent system (eluent) to achieve better separation. |
| Low yield of purified product | Product loss during extraction or chromatography. | Ensure proper phase separation during extraction. When performing column chromatography, choose an appropriate solvent system to ensure the product elutes effectively without excessive band broadening. |
| Product co-elutes with an impurity during column chromatography | The polarity of the product and the impurity are too similar for the chosen solvent system. | Try a different solvent system with varying polarity. A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using column chromatography, a highly effective technique for removing a wide range of impurities.
Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol is designed for the purification of a crude this compound sample containing both polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Preparation of the Slurry:
-
In a beaker, create a slurry of silica gel in hexane. The amount of silica gel should be about 50 times the weight of the crude sample.
-
Stir the slurry gently to remove any air bubbles.
-
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the excess hexane to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to protect it during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 5% ethyl acetate in hexane.
-
Collect the eluent in fractions using test tubes or small flasks.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 10%, 20%) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a single spot corresponding to pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides a qualitative comparison of common purification techniques for this compound. The efficiency of each method will depend on the specific impurities present in the crude mixture.
| Purification Technique | Principle of Separation | Effective for Removing | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on acidity/basicity and polarity. | Acidic impurities (e.g., guaiacol), basic impurities. | Fast, simple, and effective for removing acidic or basic impurities. | Not effective for neutral impurities with similar polarity to the product. |
| Simple Distillation | Differences in boiling points. | Non-volatile impurities and solvents with significantly different boiling points. | Simple setup, good for initial solvent removal. | Ineffective for separating compounds with close boiling points. |
| Fractional Distillation | Multiple vaporization-condensation cycles based on boiling point differences.[2] | Impurities with boiling points relatively close to the product. | More efficient than simple distillation for separating liquids with similar boiling points. | Can be time-consuming, potential for product loss on the column. |
| Column Chromatography | Differential adsorption onto a solid stationary phase and elution with a liquid mobile phase based on polarity.[5][7][8] | A wide range of impurities with different polarities. | High resolving power, versatile for various types of impurities. | Can be time-consuming and requires larger volumes of solvent. |
Visualization
The following diagram illustrates a general workflow for the purification and analysis of synthesized this compound.
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Method Development for High-Throughput Screening of 2-Allylanisole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of 2-allylanisole analogs.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its analogs, and why are they of interest for HTS?
A1: this compound is a phenylpropanoid, a class of natural organic compounds. Its isomer, estragole (4-allylanisole), is a major component of essential oils from various plants and has demonstrated biological activities, including anti-inflammatory, antioxidant, and apoptotic effects.[1] These activities are often mediated through signaling pathways like NF-κB and Nrf-2.[1] Analogs of this compound are of interest for HTS campaigns to explore their therapeutic potential as modulators of these pathways for various diseases, including cancer and inflammatory disorders.
Q2: What type of assays are suitable for high-throughput screening of this compound analogs?
A2: Both cell-based and biochemical assays are suitable, depending on the research question.
-
Cell-Based Assays: These are highly relevant for identifying compounds that modulate cellular pathways in a more physiologically relevant context. Given the known activities of related compounds, assays monitoring NF-κB pathway activation, apoptosis induction (e.g., caspase activation), and cell viability/proliferation are excellent choices.[1][2]
-
Biochemical Assays: If a specific molecular target is known or hypothesized (e.g., a particular kinase or enzyme in the NF-κB pathway), a biochemical assay can be developed to screen for direct inhibitors or activators.
Q3: What are the common challenges encountered when screening this compound analogs and other natural product-like compounds?
A3: Screening natural product analogs like this compound can present several challenges:
-
Poor Solubility: Phenylpropanoids can have limited aqueous solubility, which can lead to compound precipitation in aqueous assay buffers, causing false-positive or false-negative results.[3][4]
-
Autofluorescence: Many phenolic compounds, including phenylpropanoids, exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[5][6][7]
-
Assay Interference: Compounds can interfere with the assay technology itself, for example, by inhibiting a reporter enzyme or quenching a fluorescent signal.[6]
-
Toxicity: At higher concentrations, some analogs may exhibit cytotoxicity, which can confound the results of assays aimed at identifying specific pathway modulators.
Troubleshooting Guides
Issue 1: High variability or poor Z'-factor in the primary screen.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Precipitation | - Increase the final DMSO concentration (typically up to 1%, but check for cell line tolerance).- Use solubilizing agents like cyclodextrins.[8]- Visually inspect plates for precipitation before reading. |
| Inconsistent Cell Seeding | - Ensure uniform cell suspension before and during plating.- Use automated cell dispensers for better consistency. |
| Edge Effects | - Do not use the outer wells of the microplate for compounds; fill them with media or buffer instead.- Ensure proper plate sealing to prevent evaporation. |
| Reagent Instability | - Prepare fresh reagents daily.- Check the stability of reagents at the assay temperature and for the duration of the experiment. |
Issue 2: High number of false positives in a fluorescence-based assay.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Autofluorescence | - Pre-read plates after compound addition but before adding detection reagents to identify and flag autofluorescent compounds.[5][6]- Use red-shifted fluorescent dyes and filter sets, as natural product autofluorescence is often more pronounced in the blue-green spectrum.[5]- Develop an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to confirm hits. |
| Fluorescence Quenching | - Similar to autofluorescence, a pre-read can sometimes identify quenchers if the assay has a basal fluorescence.- A counter-screen with a stable fluorescent molecule can identify compounds that quench fluorescence. |
| Non-specific Activation/Inhibition | - Perform dose-response confirmation of primary hits.- Use a counter-screen with a different cell line or a target-less system to identify non-specific actors. |
Issue 3: Hits from the primary screen are not confirmed in secondary assays.
Possible Causes & Solutions:
| Cause | Solution |
| Primary Assay Artifact | - The primary hit may be an artifact of the specific assay format (e.g., inhibiting a reporter enzyme).- Use an orthogonal secondary assay that measures a different endpoint of the same biological pathway (e.g., if the primary assay is a reporter gene assay for NF-κB, a secondary assay could be an ELISA for a downstream cytokine). |
| Shallow Dose-Response Curve | - The compound may have low potency, and its effect is only seen at the high concentration used in the primary screen. Re-evaluate the hit confirmation criteria. |
| Compound Instability | - The compound may degrade upon storage or freeze-thaw cycles. Re-test with freshly prepared compound solutions. |
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Assay for NF-κB Activation
This protocol is adapted for a 384-well format to screen for modulators of TNF-α-induced NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
TNF-α (human recombinant)
-
This compound analog library (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, solid-bottom 384-well plates
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells at a density of 10,000 cells/well in 40 µL of media into 384-well plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of compound from the this compound analog library to each well using a pintool or acoustic dispenser to achieve a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle, known NF-κB inhibitor).
-
Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Readout: Measure luminescence using a plate reader.
Protocol 2: High-Throughput Apoptosis Assay (Caspase-3/7 Activation)
This protocol uses a luminogenic caspase-3/7 substrate to screen for apoptosis-inducing this compound analogs in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Appropriate cell culture medium
-
This compound analog library (in DMSO)
-
Caspase-Glo® 3/7 Assay reagent
-
White, solid-bottom 384-well plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in 40 µL of media into 384-well plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of compound from the this compound analog library to each well to achieve a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle, known apoptosis inducer like staurosporine).
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Detection: Equilibrate the plates to room temperature. Add 40 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Readout: Measure luminescence using a plate reader.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Analogs in an Anti-Inflammatory (NF-κB Inhibition) Assay
| Compound ID | Structure | IC50 (µM) in NF-κB Inhibition Assay | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/IC50) |
| 2-AA-001 | This compound | > 50 | > 100 | - |
| 2-AA-002 | [Analog A] | 12.5 | 85.2 | 6.8 |
| 2-AA-003 | [Analog B] | 5.2 | 65.8 | 12.7 |
| 2-AA-004 | [Analog C] | 28.1 | > 100 | > 3.6 |
| Positive Control | Parthenolide | 2.1 | 15.4 | 7.3 |
Table 2: Hypothetical EC50 Values of this compound Analogs for Apoptosis Induction (Caspase-3/7 Activation)
| Compound ID | Structure | EC50 (µM) for Caspase-3/7 Activation | Maximum Fold Induction |
| 2-AA-001 | This compound | > 50 | < 1.5 |
| 2-AA-005 | [Analog D] | 8.9 | 4.2 |
| 2-AA-006 | [Analog E] | 15.3 | 3.8 |
| 2-AA-007 | [Analog F] | 3.7 | 5.1 |
| Positive Control | Staurosporine | 0.5 | 6.5 |
Visualizations
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-Allylanisole in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-allylanisole in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to directly address these issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the solubilization of this compound.
Issue 1: this compound forms a separate layer or oily droplets in my aqueous buffer.
-
Cause: The concentration of this compound exceeds its intrinsic and very low aqueous solubility. Aromatic ethers like this compound are hydrophobic and do not readily dissolve in water.[1][2] The aqueous solubility of a close structural isomer, estragole (4-allylanisole), is reported to be approximately 177.8 mg/L (0.1778 mg/mL) at 25°C, indicating that this compound's solubility is also very low.[3]
-
Solutions:
-
Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to reduce the polarity of the aqueous medium. This can significantly increase the solubility of nonpolar molecules.[4][5][6]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are commonly used and effective.[7][8]
-
Starting Point: Begin by preparing a stock solution of this compound in the chosen co-solvent and then dilute it with your aqueous buffer. Experiment with different co-solvent concentrations, starting from a low percentage and gradually increasing it.
-
-
Micellar Solubilization: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles that can encapsulate the hydrophobic this compound in their core, effectively dispersing it in the aqueous phase.[9]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 20, Polysorbate 80, and PEG-40 Hydrogenated Castor Oil are effective for solubilizing essential oils and fragrance oils.[3][10][11]
-
Starting Point: A general guideline for solubilizing oils is to start with a surfactant-to-oil ratio of 5:1 to 10:1 by weight and adjust as needed.[10]
-
-
Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with this compound. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the nonpolar this compound, while the hydrophilic exterior allows the complex to dissolve in water.[12][13][14][15]
-
Recommended Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are commonly used for complexing aromatic molecules.[12][16]
-
Starting Point: Prepare a saturated aqueous solution of the cyclodextrin and then add the this compound. Stir vigorously to facilitate complex formation.
-
-
Issue 2: My solution is cloudy or hazy after adding this compound with a solubilizer.
-
Cause: This indicates that the this compound is not fully solubilized and is present as a fine dispersion of small droplets, which scatter light. This can happen if the concentration of the solubilizing agent is insufficient for the amount of this compound used.
-
Solutions:
-
Increase Solubilizer Concentration: Gradually increase the concentration of the co-solvent, surfactant, or cyclodextrin in your formulation.
-
Optimize the Surfactant-to-Oil Ratio: If using a surfactant, ensure the ratio is optimized. You may need to increase the proportion of the surfactant relative to the this compound.
-
Energy Input: For surfactant-based systems, applying gentle heating (if the compound is stable) or sonication can help to form a clear microemulsion.
-
Allow Time for Equilibration: Some systems, especially those with cyclodextrins, may require a longer stirring time to reach equilibrium and form a clear solution.
-
Issue 3: The this compound precipitates out of the solution over time.
-
Cause: The formulation is thermodynamically unstable, and the this compound is coming out of the solution. This can be due to a variety of factors, including temperature changes, pH shifts, or insufficient solubilizer concentration to maintain a stable system.
-
Solutions:
-
Review Formulation Stability: Assess the stability of your formulation under different storage conditions (e.g., temperature, light exposure).
-
Increase Solubilizer Concentration: A higher concentration of the solubilizing agent may be required to maintain long-term stability.
-
Use a Combination of Solubilizers: In some cases, a combination of a surfactant and a co-solvent can provide better stability than either agent alone.
-
For Cyclodextrin Complexes: Ensure that the complex formation is complete. Lyophilization (freeze-drying) of the complex can sometimes improve its stability in the solid state, allowing for easier reconstitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which solubilization technique is best for this compound?
A2: The optimal technique depends on the specific requirements of your experiment, such as the desired concentration of this compound, the acceptable excipients, and the intended application.
-
Co-solvency is a straightforward method for achieving moderate increases in solubility.
-
Micellar solubilization with surfactants can achieve higher concentrations and is suitable for creating stable aqueous formulations.
-
Cyclodextrin complexation is an excellent choice for increasing solubility and can also enhance the stability of the guest molecule.
Q3: How can I determine the solubility of this compound in my specific formulation?
A3: You can determine the equilibrium solubility using a shake-flask method. This involves adding an excess of this compound to your aqueous formulation, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of dissolved this compound in the filtered aqueous phase using a suitable analytical technique like HPLC or GC.
Q4: Are there any safety considerations when using these solubilizing agents?
A4: Yes, always refer to the safety data sheets (SDS) for each excipient used. Some co-solvents can be toxic at high concentrations. The choice of surfactants and cyclodextrins should also be guided by the intended application (e.g., for in vitro cell culture, use cell-grade, low-endotoxin reagents).
Data Presentation
The following tables provide illustrative quantitative data on the potential solubility enhancement of this compound using different techniques. The baseline solubility is assumed to be approximately 0.18 mg/mL, based on its isomer, estragole.
Table 1: Solubility of this compound with Co-solvents
| Co-solvent | Concentration in Water (v/v) | Estimated Solubility of this compound (mg/mL) | Fold Increase |
| None (Water) | 0% | ~ 0.18 | 1 |
| Ethanol | 10% | ~ 1.5 | 8.3 |
| Ethanol | 20% | ~ 5.0 | 27.8 |
| Propylene Glycol | 10% | ~ 1.2 | 6.7 |
| Propylene Glycol | 20% | ~ 4.5 | 25.0 |
| PEG 400 | 10% | ~ 2.0 | 11.1 |
| PEG 400 | 20% | ~ 8.0 | 44.4 |
Table 2: Solubility of this compound with Surfactants
| Surfactant | Concentration in Water (w/v) | Estimated Solubility of this compound (mg/mL) | Fold Increase |
| None (Water) | 0% | ~ 0.18 | 1 |
| Polysorbate 20 | 1% | ~ 3.0 | 16.7 |
| Polysorbate 20 | 5% | ~ 15.0 | 83.3 |
| Polysorbate 80 | 1% | ~ 2.5 | 13.9 |
| Polysorbate 80 | 5% | ~ 12.0 | 66.7 |
| PEG-40 Hydrogenated Castor Oil | 1% | ~ 4.0 | 22.2 |
| PEG-40 Hydrogenated Castor Oil | 5% | ~ 20.0 | 111.1 |
Table 3: Solubility of this compound with Cyclodextrins
| Cyclodextrin | Concentration in Water (w/v) | Estimated Solubility of this compound (mg/mL) | Fold Increase |
| None (Water) | 0% | ~ 0.18 | 1 |
| β-Cyclodextrin | 1% | ~ 1.8 | 10.0 |
| β-Cyclodextrin | Saturated (~1.85%) | ~ 3.5 | 19.4 |
| Hydroxypropyl-β-Cyclodextrin | 5% | ~ 10.0 | 55.6 |
| Hydroxypropyl-β-Cyclodextrin | 10% | ~ 25.0 | 138.9 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
Objective: To determine the maximum concentration of this compound that can be dissolved in a given aqueous medium at equilibrium.
Materials:
-
This compound
-
Aqueous medium of interest (e.g., water, buffer, formulation)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Syringe filters (0.22 µm, compatible with your solvent system)
-
Analytical instrument (HPLC or GC) for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous medium in a glass vial. An excess is confirmed by the presence of undissolved oily droplets.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Continue agitation for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the mixture to stand undisturbed for a few hours to allow the undissolved this compound to separate.
-
Carefully withdraw a sample from the clear aqueous phase using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved droplets.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC or GC method.
Protocol 2: Preparation of a this compound Aqueous Formulation using Co-solvency
Objective: To prepare a clear aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration (e.g., 100 mg/mL).
-
In a volumetric flask, add the desired volume of the aqueous buffer.
-
While stirring the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Continue stirring until the solution is clear and homogeneous.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 3: Preparation of a this compound Aqueous Formulation using Micellar Solubilization
Objective: To prepare a clear aqueous dispersion of this compound using a surfactant.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 20, Polysorbate 80)
-
Aqueous buffer
-
Beakers and magnetic stirrer
Procedure:
-
In a beaker, weigh the required amount of surfactant.
-
Add the this compound to the surfactant and mix thoroughly until a homogeneous mixture is formed. The ratio of surfactant to this compound should be determined based on preliminary experiments (e.g., starting at 5:1 w/w).
-
In a separate beaker, measure the required volume of the aqueous buffer.
-
While stirring the aqueous buffer, slowly add the surfactant/2-allylanisole mixture.
-
Continue stirring until a clear and transparent solution is obtained. Gentle heating or sonication can be applied to facilitate the formation of a microemulsion, if necessary.
Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-Cyclodextrin, HP-β-Cyclodextrin)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Filtration apparatus
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of the cyclodextrin by dissolving it in deionized water. For β-cyclodextrin, which has limited water solubility, you may need to heat the solution gently to aid dissolution.
-
Once the cyclodextrin is fully dissolved, slowly add the this compound to the solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
After stirring, filter the solution to remove any un-complexed this compound.
-
The resulting clear filtrate is an aqueous solution of the this compound-cyclodextrin complex.
-
(Optional) For a stable solid form, the aqueous solution can be freeze-dried (lyophilized) to obtain a powder of the inclusion complex, which can be readily redissolved in water.
Visualizations
Caption: Experimental workflow for enhancing and quantifying the solubility of this compound.
Caption: Troubleshooting logic for addressing solubility issues of this compound.
Caption: Analogy of micellar solubilization to a biological signaling pathway.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 3. 140-67-0 CAS MSDS (Estragole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. sketchviz.com [sketchviz.com]
- 6. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures | Semantic Scholar [semanticscholar.org]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Aqueous and cosolvent solubility data for drug-like organic compounds | Semantic Scholar [semanticscholar.org]
- 9. lornajane.net [lornajane.net]
- 10. Estragole CAS#: 140-67-0 [m.chemicalbook.com]
- 11. future4200.com [future4200.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Inclusion Complexes of Concentrated Orange Oils and β-Cyclodextrin: Physicochemical and Biological Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sketchviz.com [sketchviz.com]
- 16. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Refining Catalyst Selection for 2-Allylanisole Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on selecting and optimizing catalysts for reactions involving 2-allylanisole. The information is presented in a direct question-and-answer format to address specific experimental challenges, with a focus on the common isomerization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful catalytic reactions for this compound?
A1: The allyl group in this compound is versatile and can undergo several important catalytic transformations. The most common is isomerization of the allyl double bond to form the more thermodynamically stable internal propenyl group, yielding (E/Z)-2-propenylanisole. This transformation is analogous to the industrially relevant isomerization of estragole to anethole.[1][2] Other significant reactions include palladium-catalyzed allylic substitution (the Tsuji-Trost reaction ), olefin metathesis , and hydrosilylation .[3][4][5]
Q2: What is the primary challenge when performing a catalytic isomerization of this compound?
A2: The main challenge is achieving high selectivity for the desired trans-(E)-isomer of 2-propenylanisole.[6] Side reactions can lead to the formation of the less desirable cis-(Z)-isomer, dimerization of the starting material or product, or other rearrangements.[7] The choice of catalyst and reaction conditions is therefore critical to control the stereoselectivity and minimize byproduct formation.
Q3: Which types of catalysts are recommended for the selective isomerization of this compound to (E)-2-propenylanisole?
A3: Transition metal complexes are highly effective for this transformation. Ruthenium-based catalysts, such as [{RuCl(μ-Cl)(η6-p-cymene)}2] in combination with a phosphine ligand like P(OMe)3, and RuHClCO(PPh3)3, have shown excellent activity and selectivity for the isomerization of the related compound, estragole.[1][6] Rhodium and palladium complexes can also be used.[6] Additionally, strong bases like potassium hydroxide (KOH) can catalyze the isomerization, often at higher temperatures.[8]
Q4: How can I minimize the formation of the cis-(Z)-isomer and other byproducts during isomerization?
A4: Minimizing byproducts requires careful optimization of reaction conditions. Key strategies include:
-
Catalyst Selection: Employing a catalyst known for high trans-selectivity, such as specific ruthenium-phosphine systems.[1][6]
-
Temperature Control: Running the reaction at the lowest effective temperature can suppress side reactions like dimerization, which often have a higher activation energy.[7][9]
-
Reaction Time: Monitoring the reaction's progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial. Stopping the reaction once the starting material is consumed can prevent the product from degrading or participating in subsequent side reactions.[10]
-
Solvent Choice: The choice of solvent can influence catalyst activity and stability. Toluene is a common solvent for these types of reactions.[6]
Q5: Can a catalyst used for isomerization also be used for other reactions of the allyl group, like a Tsuji-Trost reaction?
A5: Generally, no. Different catalytic transformations require distinct types of catalysts that operate through different mechanisms. Isomerization is often achieved with Ruthenium or Rhodium complexes.[1][6] In contrast, the Tsuji-Trost allylic alkylation is almost exclusively catalyzed by Palladium(0) complexes, which proceed via a π-allyl-palladium intermediate.[3][5] Using the wrong catalyst will not yield the desired product.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled. If sensitive, use an inert atmosphere (e.g., Argon or Nitrogen). For heterogeneous catalysts, verify activation protocols.[11] | Many transition metal catalysts are sensitive to air, moisture, or have specific activation requirements. Improper handling can render them inactive. |
| Catalyst Poisoning | Use high-purity, anhydrous solvents and substrates. If impurities (e.g., sulfur compounds, coordinating species) are suspected, purify the starting materials.[11] | Impurities can bind to the catalyst's active sites, blocking them from participating in the catalytic cycle. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10°C. | The reaction may have a significant activation energy that is not being overcome at the initial temperature. |
| Poor Mass Transfer | For heterogeneous (solid) catalysts, ensure vigorous stirring to keep the catalyst suspended and in contact with the reactants.[11] | Inefficient mixing can limit the interaction between the catalyst surface and the reactants in the solution, slowing the reaction rate. |
Problem 2: Poor Selectivity (Mixture of E/Z Isomers or Dimer Formation)
| Potential Cause | Recommended Solution | Rationale |
| Reaction Conditions Too Harsh | Decrease the reaction temperature and monitor the reaction closely to find the optimal endpoint before byproducts form.[7] | Higher temperatures can provide the energy needed to overcome the activation barrier for side reactions like dimerization.[7] |
| Incorrect Catalyst Choice | Switch to a catalyst system reported to have high stereoselectivity. For example, moving from a simple base to a specialized Ruthenium-phosphine complex.[1][6] | The ligand environment around the metal center plays a crucial role in directing the stereochemical outcome of the reaction. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed (as determined by GC or TLC analysis). | Even after the desired product is formed, it may slowly convert to other undesired, but more stable, byproducts under the reaction conditions. |
Data Presentation
The following table summarizes the performance of various catalysts in the isomerization of estragole, a structural isomer of this compound. This data serves as an excellent starting point for catalyst selection in this compound reactions.
Table 1: Performance of Various Catalysts in the Isomerization of Estragole (p-Allylanisole)
| Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | trans-Anethole Selectivity (%) | Citation |
| RuHClCO(PPh3)3 | Toluene | 80 | 1 h | >99.5 | 95 | [6] |
| RuHClCO(PPh3)3 | Toluene | 80 | 5 min | >99.5 | 98 | [6] |
| RhCl(PPh3)3 | Ethanol | 80 | 7 h | >99.5 | 81 | [6] |
| PdCl2(NCPh)2 | Toluene | 80 | 24 h | <5 | - | [6] |
| [{RuCl(μ-Cl)(η6-p-cymene)}2] + P(OMe)3 | Neat | 80 | 24 h | 100 | 98 | [1] |
| NaOH (60% solution) | Neat | 110-130 | 1-2 h | High (not specified) | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Isomerization of this compound
This protocol is adapted from highly successful methods used for the isomerization of estragole.[6]
-
Materials:
-
This compound
-
RuHClCO(PPh3)3 (catalyst, e.g., 1 mol%)
-
Anhydrous toluene (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 2 mmol, 296 mg).
-
Add anhydrous toluene (e.g., 0.5 mL) via syringe.
-
Add the catalyst, RuHClCO(PPh3)3 (e.g., 0.02 mmol, 19 mg).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC or TLC. The reaction is often complete in under an hour.[6]
-
Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.
-
The product, 2-propenylanisole, can be purified by removing the solvent under reduced pressure and then performing column chromatography or distillation to separate it from the catalyst residue.
-
Mandatory Visualization
Caption: Catalyst selection workflow for this compound reactions.
Caption: A logical troubleshooting guide for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Estragole - Wikipedia [en.wikipedia.org]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. pdf.blucher.com.br [pdf.blucher.com.br]
- 7. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104311399A - Method for converting estragole into trans-anethole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of Synthesized 2-Allylanisole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for verifying the successful synthesis of 2-allylanisole, with its structural isomer, 4-allylanisole (estragole), serving as a key comparative example.
This document outlines the expected outcomes from standard analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the necessary data to differentiate between the target molecule and its potential isomeric impurity. Detailed experimental protocols and visual workflows are included to support the practical application of these methods.
Spectroscopic and Chromatographic Data for Allylanisole Isomers
The primary methods for confirming the structure of synthesized this compound involve a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule, and when used in combination, they offer a high degree of confidence in the structural assignment. The data presented below highlights the key differences expected in the spectra of this compound and its common isomer, 4-allylanisole.
| Analytical Technique | This compound (Expected) | 4-Allylanisole (Estragole) (Experimental) [1] |
| ¹H NMR (ppm) | Aromatic: ~6.8-7.2 (m, 4H), Allyl CH: ~5.9-6.1 (m, 1H), Allyl CH₂=: ~5.0-5.2 (m, 2H), Ar-CH₂: ~3.4 (d, 2H), OCH₃: ~3.8 (s, 3H) | Aromatic (H6/H2): 7.07 (d), Aromatic (H5/H3): 6.81 (d), Allyl CH: 5.93 (m), Allyl CH₂=: 5.03/5.02 (m), Ar-CH₂: 3.30 (d), OCH₃: 3.72 (s)[1] |
| ¹³C NMR (ppm) | Aromatic C-O: ~157, Aromatic C-C: ~138, Aromatic CH: ~110-130, Allyl CH: ~137, Allyl CH₂=: ~115, Ar-CH₂: ~35, OCH₃: ~55 | Aromatic C-O (C4): 158.12, Allyl CH (C8): 138.01, Aromatic C-quat (C1): 132.15, Aromatic CH (C6/C2): 129.60, Allyl CH₂= (C9): 115.49, Aromatic CH (C5/C3): 113.94, OCH₃ (C10): 55.25, Ar-CH₂ (C7): 39.45[1] |
| IR Spectroscopy (cm⁻¹) | Aromatic C-H: ~3000-3100, Alkyl C-H: ~2850-2960, C=C (alkene): ~1640, C=C (aromatic): ~1450-1600, C-O (ether): ~1240 | C=C (alkene): ~1640, Aromatic C=C: ~1610, 1580, 1510, C-O (ether): ~1242, Alkene =C-H bend: ~910, 990[2] |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 148, Key Fragments: 133 ([M-CH₃]⁺), 117, 107, 91, 77 | Molecular Ion [M]⁺: 148, Key Fragments: 147, 133, 121, 117, 105, 91, 77[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Claisen rearrangement of allyl phenyl ether, followed by a Williamson ether synthesis.[4][5][6][7][8][9][10]
Step 1: Claisen Rearrangement of Allyl Phenyl Ether to 2-Allylphenol [4][5][6]
-
Allyl phenyl ether is heated to a high temperature, typically around 200-250 °C, in an inert solvent.[6]
-
The reaction proceeds through a concerted[11][11]-sigmatropic rearrangement to form an intermediate dienone.[11]
-
This intermediate quickly tautomerizes to the more stable aromatic product, 2-allylphenol.[4]
-
The product is then purified, often by distillation or chromatography.
Step 2: Williamson Ether Synthesis of this compound [7][8][9][10]
-
2-Allylphenol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone to form the corresponding phenoxide.
-
An alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.
-
The phenoxide ion acts as a nucleophile, attacking the methyl group of the alkylating agent in an SN2 reaction to form this compound.[7][9][10]
-
The final product is isolated and purified using standard techniques such as extraction and distillation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Key signals to identify include the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the aromatic ring, and the methoxy protons. The splitting patterns and integration of these signals are crucial for confirming the structure.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Identify the signals corresponding to the aromatic carbons, the alkene carbons, the methylene carbon, and the methoxy carbon. The chemical shifts provide definitive evidence of the carbon skeleton.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded. Characteristic absorption bands to look for include the C-H stretches of the aromatic and alkyl groups, the C=C stretches of the alkene and aromatic ring, and the strong C-O stretch of the ether linkage.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the GC system. The compound will travel through the column at a specific retention time, which can be used for identification if a standard is available.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum will show the molecular ion peak (M⁺) at m/z 148 and a characteristic fragmentation pattern that can be compared to known spectra or predicted fragmentation pathways.
Visualizing the Workflow and Logic
To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for confirming the identity of synthesized this compound.
By following these protocols and comparing the obtained data with the reference values provided, researchers can confidently confirm the identity and purity of their synthesized this compound. This rigorous approach is essential for ensuring the reliability and reproducibility of subsequent scientific investigations and drug development efforts.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Estragole [webbook.nist.gov]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
A Comparative Study of 2-Allylanisole and 4-Allylanisole (Estragole) for Researchers
This guide provides a detailed comparative analysis of the isomeric compounds 2-Allylanisole and 4-Allylanisole (Estragole), tailored for researchers, scientists, and drug development professionals. The comparison covers physicochemical properties, synthesis, reactivity, and known biological activities, supported by experimental data and protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Allylanisole is presented in the table below. While data for estragole is readily available, detailed experimental values for this compound are less common in the literature.
| Property | This compound | 4-Allylanisole (Estragole) |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [1][2] | 148.20 g/mol [3] |
| Appearance | Liquid[1][2] | Colorless liquid[3] |
| Boiling Point | Not available | 215-216 °C[4][5] |
| Density | 0.962 g/mL at 25 °C[1][2] | 0.965 g/mL at 25 °C[4][5] |
| Flash Point | 76.7 °C (170.1 °F)[2][6] | 81 °C (177.8 °F) |
| Solubility | Not available | Insoluble in water[7] |
| CAS Number | 3698-28-0[1][2] | 140-67-0[3] |
Synthesis and Reactivity
This compound Synthesis:
The synthesis of this compound can be approached through a multi-step process starting from guaiacol (2-methoxyphenol).
-
O-allylation of Guaiacol: Guaiacol is first allylated using an allyl halide (e.g., allyl bromide) in the presence of a base to form guaiacol allyl ether. This reaction is a variation of the Williamson ether synthesis.
-
Claisen Rearrangement: The resulting guaiacol allyl ether is then heated to induce a Claisen rearrangement, a[8][8]-sigmatropic rearrangement, which yields 2-allyl-6-methoxyphenol and 4-allyl-2-methoxyphenol (eugenol)[9]. The ortho-isomer, 2-allyl-6-methoxyphenol, is the precursor for this compound.
-
Methylation: The final step would involve the methylation of the hydroxyl group of 2-allyl-6-methoxyphenol to yield this compound.
4-Allylanisole (Estragole) Synthesis:
Estragole is typically synthesized from chavicol (4-allylphenol)[10]. The synthesis involves the methylation of the phenolic hydroxyl group of chavicol.
Experimental Protocols
General Protocol for Williamson Ether Synthesis (for this compound precursor):
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol in a suitable aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add an excess of a weak base, such as potassium carbonate.
-
Allylation: Add allyl bromide dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
General Protocol for Claisen Rearrangement:
-
Heating: Heat the purified guaiacol allyl ether in a high-boiling point solvent or neat under an inert atmosphere.
-
Monitoring: Monitor the rearrangement by TLC or GC-MS.
-
Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography.
General Protocol for Methylation (for both isomers):
-
Alkoxide Formation: Dissolve the corresponding phenol (2-allyl-6-methoxyphenol or chavicol) in a suitable solvent and treat with a strong base (e.g., sodium hydride) to form the alkoxide.
-
Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the alkoxide solution.
-
Work-up: After the reaction is complete, quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by distillation.
Biological Activities and Toxicology
This compound:
There is a significant lack of data in the scientific literature regarding the biological activities, metabolism, and toxicology of this compound. Studies on related 2-methoxyphenol derivatives have shown a range of biological effects, including antioxidant and cytotoxic activities[8][11]. However, specific data for the 2-allyl isomer is not available. Further research is warranted to elucidate the pharmacological and toxicological profile of this compound.
4-Allylanisole (Estragole):
Estragole is a well-studied compound with a range of biological activities and a known toxicological profile.
Biological Activities:
-
Antioxidant Activity: Estragole has demonstrated antioxidant properties in various in vitro assays[12].
-
Antimicrobial and Anti-inflammatory Effects: It has been reported to possess antimicrobial and anti-inflammatory properties[12].
-
Other Activities: Other reported activities include anti-toxoplasma, anti-edema, and immunomodulatory effects[12].
Metabolism and Toxicology:
The metabolism of estragole is a critical determinant of its toxicity. It is metabolized in the liver through several pathways[13]. The primary pathway at low doses is O-demethylation, which is a detoxification route. However, at higher doses, a bioactivation pathway involving 1'-hydroxylation becomes more prominent. The resulting 1'-hydroxyestragole can be further converted to a reactive sulfate ester, which is considered the ultimate carcinogen, capable of forming DNA adducts and leading to hepatocarcinogenicity in rodents[13].
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity):
This protocol provides a general method for assessing antioxidant activity.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a methanolic solution of the test compound at various concentrations. Then, add the DPPH solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid or Trolox can be used as a positive control[14][15].
MTT Assay (Cytotoxicity):
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells[1][2].
Conclusion
This comparative guide highlights the significant differences in the available scientific knowledge between this compound and its isomer, 4-allylanisole (estragole). While estragole has been extensively studied, revealing a complex profile of biological activities and a dose-dependent toxicity mechanism, this compound remains largely uncharacterized. The provided synthesis routes and experimental protocols offer a starting point for researchers interested in further investigating these compounds. The clear data gap for this compound underscores the need for future research to fully understand its potential pharmacological effects and toxicological risks, enabling a more complete and direct comparison with its well-known isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Estragole - Wikipedia [en.wikipedia.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 96 3698-28-0 [sigmaaldrich.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. educapes.capes.gov.br [educapes.capes.gov.br]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The toxicity of Estragole (4-Allylanisole)_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]
A Comparative Guide to Validated Analytical Methods for 2-Allylanisole
For researchers, scientists, and drug development professionals, the accurate quantification of 2-allylanisole is crucial for quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method for the analysis of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison: HPLC vs. GC for this compound Analysis
The selection of an analytical technique is paramount for achieving reliable and reproducible results. Both HPLC and GC are powerful chromatographic techniques, but they differ in their principles of separation, making them suitable for different types of analytes. This compound, being a volatile compound, is amenable to analysis by both methods. The choice between them often depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation.[1][2][3]
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a GC method for the quantitative analysis of this compound.
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ||
| - Intraday | ≤ 1.5% | ≤ 2.0% |
| - Interday | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL |
Experimental Protocols
Detailed methodologies for both the HPLC and a comparative GC method are provided below. These protocols are representative and may require optimization for specific sample matrices.
Validated HPLC Method for this compound
This method is suitable for the quantification of this compound in various sample matrices, including bulk drug substance and finished products.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 274 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Comparative Gas Chromatography (GC) Method for this compound
GC is a highly sensitive technique for the analysis of volatile compounds like this compound and is a common alternative to HPLC.[4][5][6]
1. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL (split ratio 50:1).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in hexane to obtain a theoretical concentration within the calibration range.
Discussion
HPLC: This technique is robust and widely available in analytical laboratories. It is particularly advantageous when the sample matrix is complex or contains non-volatile components that could interfere with GC analysis. The method demonstrates excellent linearity, accuracy, and precision, making it highly reliable for routine quality control.[1][2]
GC: For volatile analytes like this compound, GC often provides higher sensitivity, resulting in lower limits of detection and quantitation.[3][8] The use of a mass spectrometer as a detector (GC-MS) can provide additional structural information, enhancing the specificity of the analysis.[7] However, GC requires the analyte to be thermally stable and volatile.[6]
Conclusion
Both the described HPLC and GC methods are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific analytical needs, sample characteristics, and available instrumentation. The HPLC method offers robustness and is less susceptible to interference from non-volatile matrix components, while the GC method provides superior sensitivity for this volatile analyte. For unequivocal identification, especially in complex matrices, GC-MS is the preferred technique.[7] This guide provides the necessary framework for researchers to select and implement the most appropriate analytical method for their this compound analysis.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 7. Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Cross-Reactivity of 2-Allylanisole Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 2-allylanisole derivatives, leveraging available data from structurally similar compounds to inform on potential off-target effects and guide drug development efforts. Due to a lack of direct cross-reactivity studies on a broad panel of this compound derivatives, this guide utilizes data from the closely related compound, eugenol (4-allyl-2-methoxyphenol), and its analogs. The structural similarities between these compounds provide valuable insights into potential cross-reactivity profiles.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a monoclonal anti-eugenol antibody with eugenol and its structurally related derivatives. This data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and is presented to infer potential cross-reactivity for this compound derivatives due to shared structural motifs.[1] The cross-reactivity percentage is calculated as: [(IC50 of eugenol) / (IC50 of analog)] x 100%.[1]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Eugenol | 4-allyl-2-methoxyphenol | 38.19 | 100 |
| trans-Isoeugenol | 0.15 | 25460 | |
| Methyl isoeugenol | 0.44 | 8679.5 | |
| Methyl eugenol | 0.80 | 4773.8 | |
| Acetyl isoeugenol | 21.93 | 174.1 |
Data sourced from a study on a broad-spectrum immunoassay for eugenol compounds.[1]
The significantly lower IC50 values for trans-isoeugenol, methyl isoeugenol, and methyl eugenol indicate a much stronger binding affinity of the anti-eugenol antibody for these analogs compared to eugenol itself.[1] This highlights the potential for significant cross-reactivity with molecules that share core structural features.
Experimental Protocols
The determination of cross-reactivity in the presented study was performed using an indirect competitive ELISA (ic-ELISA). The detailed protocol is as follows:[1]
1. Coating of Microplate:
-
Microtiter plates were coated with 100 µL/well of a coating antigen (a conjugate of a eugenol hapten) at a concentration of 0.5 µg/mL.
-
The plates were incubated overnight at 4°C.
-
After incubation, the plates were washed three times with a washing buffer (e.g., PBS with 0.05% Tween 20).
2. Competitive Binding:
-
A solution of the anti-eugenol monoclonal antibody was mixed with either the standard (eugenol) or the test compounds (this compound derivatives or other analogs) at various concentrations.
-
100 µL of this mixture was added to each well of the coated microtiter plate.
-
The plate was incubated for 1 hour at 37°C.
-
During this incubation, the free antibody binds to the coated antigen, while the antibody bound to the test compound in the solution will not.
3. Detection:
-
The plates were washed again to remove unbound antibodies and test compounds.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) was added to each well.
-
The plate was incubated for 1 hour at 37°C.
-
After another washing step, 100 µL of the enzyme's substrate (e.g., TMB solution) was added to each well.
4. Data Analysis:
-
The color development was stopped after a specific time by adding a stop solution (e.g., 2 M H₂SO₄).
-
The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The IC50 values were calculated from the resulting dose-response curves, representing the concentration of the test compound that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizing Methodologies and Relationships
To better understand the experimental workflow and the structural relationships influencing cross-reactivity, the following diagrams are provided.
The allyl group and the methoxy-substituted benzene ring are common structural features that likely contribute to the observed cross-reactivity.[2] Variations in the position of these groups and the configuration of the allyl side chain can significantly impact binding affinities.
While direct experimental data for this compound derivatives remain limited, the information presented here on eugenol and its analogs provides a valuable starting point for assessing potential cross-reactivity. Further targeted studies are warranted to fully characterize the selectivity profile of specific this compound derivatives.
References
A Comparative Efficacy Analysis of 2-Allylanisole and Structurally Related Phenylpropanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-Allylanisole (estragole) with other structurally similar phenylpropanoid compounds. The information presented is supported by experimental data to delineate their distinct biological activities, offering a valuable resource for research and drug development.
Introduction to Phenylpropanoids
Phenylpropanoids are a class of naturally occurring organic compounds characterized by a phenyl ring with a three-carbon propane side chain. They are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This guide focuses on this compound (estragole) and its isomers and analogs, including anethole, eugenol, isoeugenol, safrole, myristicin, and apiole. While sharing a common structural backbone, subtle variations in their chemical makeup lead to significant differences in their biological effects, ranging from therapeutic to toxic.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the primary pharmacological effects of this compound and its related compounds. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Anti-inflammatory Activity
| Compound | Assay | Model | Dose/Concentration | Observed Effect | Reference(s) |
| This compound (Estragole) | Carrageenan-induced paw edema | Swiss mice | 10 and 30 mg/kg | Inhibition of edema from 60 to 120 min | |
| Inhibition of inflammatory mediators | Swiss mice | 10 mg/kg | Serotonin-induced edema inhibition: 30%; Sodium nitroprusside-induced edema inhibition: 22% | ||
| Anethole | Carrageenan-induced paw edema | Swiss mice | 3, 10, and 30 mg/kg | Inhibition of edema from 60 to 240 min | |
| Inhibition of inflammatory mediators | Swiss mice | 10 mg/kg | Serotonin-induced edema inhibition: 55%; No inhibition of sodium nitroprusside-induced edema | ||
| Eugenol | COX-2 Inhibition | In vitro | - | Inhibits cyclooxygenase-II (COX-2) enzyme | [1] |
| Myristicin | Inhibition of inflammatory mediators | RAW 264.7 macrophages | 10, 25, and 50 µM | Dose-dependent inhibition of NO, IL-6, IL-10, and various chemokines | [1][2] |
Antimicrobial Activity
| Compound | Assay | Organism | MIC/IC50 | Reference(s) |
| This compound (Estragole) | Broth macrodilution | Escherichia coli, Staphylococcus epidermidis | Higher efficiency than eugenol and isoeugenol | [2] |
| Anethole | Broth macrodilution | Escherichia coli, Staphylococcus epidermidis | Higher efficiency than eugenol and isoeugenol | [2] |
| Eugenol | Broth macrodilution | Gram-positive and Gram-negative bacteria | - | Effective against various strains |
| Isoeugenol | Emulsion encapsulation | Listeria monocytogenes, Escherichia coli | Enhanced antimicrobial effect (2.5 times) | [3] |
| Myristicin | - | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | - | Exhibits antimicrobial activity |
Antioxidant Activity
| Compound | Assay | IC50 | Reference Compound | Reference(s) |
| Anethole | DPPH radical scavenging | 4400 µg/mL | Ascorbic Acid: ~5 µg/mL | [4] |
| ABTS radical scavenging | 107.2 µg/mL | Trolox: ~2.34 µg/mL | [4] | |
| Eugenol | DPPH radical scavenging | 114.34 ± 0.46 | - | [5] |
| Safrole | DPPH radical scavenging | 50.28 ± 0.44 µg/ml | Trolox: 1.55 ± 0.32 μg/ml | [6] |
Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| This compound (Estragole) | MCF-7 (breast cancer) | MTT | 74 μg/mL | [7] |
| Anethole | MCF-7 (breast cancer) | MTT | 50 µM | [8] |
| Eugenol | MCF-7 (breast cancer) | - | 22.75 µM | [9] |
| MDA-MB-231 (breast cancer) | - | 15.09 µM | [9] | |
| HeLa (cervical cancer) | - | 200 mg/mL | [5] | |
| HL-60 (leukemia) | - | 23.7 µM | [5] | |
| Safrole | Hep3B (hepatocellular carcinoma) | MTS | 1.08 ± 0.06 mg/mL | [6] |
| Apiole | COLO 205 (colon cancer) | - | - | Induces G0/G1 phase cell cycle arrest and apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Mice
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animals : Swiss mice are typically used for this assay. They are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping : Mice are randomly divided into a control group and various treatment groups.
-
Compound Administration : The test compound (e.g., this compound or anethole) is administered, typically orally or intraperitoneally, at various doses (e.g., 3, 10, and 30 mg/kg). The control group receives the vehicle solution.
-
Induction of Edema : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.[10]
-
Measurement of Edema : The paw volume is measured using a plethysmometer at specified time intervals (e.g., 60, 120, 180, and 240 minutes) after the carrageenan injection.
-
Data Analysis : The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This in vitro assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution has a deep purple color.[4][11]
-
Sample Preparation : The test compounds are dissolved in a suitable solvent to prepare a range of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[4]
-
Reaction : The test compound solutions are mixed with the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.[11][12]
-
Incubation : The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4][11]
-
Absorbance Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, resulting in a decrease in absorbance.[4][13]
-
Calculation : The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow, typically for 24 hours.[14]
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition : After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.[3][14]
-
Solubilization of Formazan : A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to each well to dissolve the purple formazan crystals.[3][14]
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the untreated control group. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of these phenylpropanoids are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Anethole has been shown to inhibit TNF-induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα. This action is believed to occur at the level of the IκBα kinase (IKK).[15]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Eugenol has been found to activate this pathway by increasing the expression and nuclear translocation of Nrf2.[16][17] This leads to the upregulation of antioxidant genes, thereby protecting cells from oxidative damage.
Carcinogenicity of Safrole
Safrole is classified as a compound that is "reasonably anticipated to be a human carcinogen".[18][19] Its carcinogenicity is linked to its metabolic activation by cytochrome P450 enzymes to 1'-hydroxysafrole, which can then be further converted to a reactive sulfate ester that forms DNA adducts, leading to mutations and tumor initiation.[20][21]
Conclusion
This comparative guide highlights the diverse biological activities of this compound and its structurally related phenylpropanoids. While anethole demonstrates superior antioxidant and sustained anti-inflammatory effects, estragole shows a different profile of inflammatory mediator inhibition. Eugenol is a potent activator of the protective Nrf2 pathway. Conversely, safrole's metabolic activation pathway underscores its carcinogenic potential. Myristicin and apiole also exhibit a range of activities, including anti-inflammatory and anticancer effects.
For researchers and drug development professionals, these findings underscore the importance of structure-activity relationships in this class of compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a foundation for further investigation and development of novel therapeutic agents derived from these versatile natural products. Careful consideration of both the efficacy and potential toxicity of each compound is paramount for their future clinical applications.
References
- 1. Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of myristicin on RAW 264.7 macrophages stimulated with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dual role of oxidized LDL on the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Safrole - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2-Allylanisole and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-allylanisole and its prominent isomers, including estragole, anethole, eugenol, and isoeugenol. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in research and drug development.
Introduction to this compound and Its Isomers
This compound and its isomers are a group of phenylpropanoids, naturally occurring organic compounds found in a variety of plants. These compounds share the same chemical formula (C₁₀H₁₂O) but differ in the arrangement of their atoms, leading to distinct chemical properties and biological activities. The primary isomers discussed in this guide are:
-
This compound: Also known as o-methyl chavicol.
-
Estragole (4-Allylanisole): An isomer of anethole, found in basil, tarragon, and fennel.
-
Anethole: A widely used flavoring agent, a key component of anise and fennel oils.
-
Eugenol: The main component of clove oil, also found in nutmeg and cinnamon.
-
Isoeugenol: A positional isomer of eugenol.
-
Safrole: A major constituent of sassafras oil.
-
Methyl Eugenol: A naturally occurring compound in various essential oils.
The position of the allyl or propenyl group and other substituents on the benzene ring significantly influences their interaction with biological targets, resulting in a diverse range of pharmacological effects.
Antioxidant Activity
The antioxidant potential of these isomers is a key area of investigation, with implications for preventing oxidative stress-related diseases. The position of the double bond in the side chain plays a crucial role; conjugation with the aromatic ring, as seen in anethole and isoeugenol, generally enhances radical scavenging activity.
Quantitative Antioxidant Activity
| Assay | Anethole | Estragole | Eugenol | Isoeugenol | Safrole | Methyl Eugenol | Reference Compound |
| DPPH Radical Scavenging (IC50/EC50) | ~4400 µg/mL | Data not readily available, but qualitatively lower than anethole.[1] | 22.6 µg/mL | 17.1 µg/mL | - | IC50: 2.253 µg/mL | Ascorbic Acid: ~5 µg/mL[1], Trolox: 13.5 µg/mL |
| ABTS Radical Scavenging (IC50/EC50) | 107.2 µg/mL | Data not readily available | 146.5 µg/mL | 87.9 µg/mL | - | - | Trolox: ~2.34 µg/mL[1], 84.34 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | 104.8 µM Fe²⁺/mg | Data not readily available | Higher reducing power than eugenol | Lower reducing power than isoeugenol | - | - | - |
| α-Amylase Inhibitory Activity (IC50) | - | - | - | - | 11.36 ± 0.67 µg/ml | - | Acarbose: 5.88 ± 0.63 µg/ml[2] |
Note: Direct comparative data for this compound is limited in the available literature.
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A defined volume of the DPPH solution is mixed with an equal volume of each sample concentration. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[3][4][5]
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[6]
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6][7][8]
This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[9]
-
Sample Preparation: Test samples and a ferrous sulfate standard are prepared.
-
Reaction: The FRAP reagent is mixed with the sample or standard.
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.[9]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of ferrous ions.[9][10]
Antimicrobial Activity
Several isomers of this compound exhibit significant activity against a range of bacteria and fungi. Isoeugenol, in particular, has demonstrated stronger antibacterial effects compared to eugenol, especially against Gram-positive bacteria.
Quantitative Antimicrobial Activity
| Isomer | Bacterial/Fungal Strain | Zone of Inhibition (ZOI) (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| Eugenol | Escherichia coli | 12.7–22.3 | 312.5 | 312.5 |
| Listeria monocytogenes | 12.7–22.3 | 625 | 625 | |
| Staphylococcus aureus | 12.7–22.3 | 625 | 625 | |
| Salmonella typhimurium | 12.7–22.3 | 625 | 625 | |
| Isoeugenol | Escherichia coli | 18.0–26.0 | 312.5 | 312.5 |
| Listeria monocytogenes | 18.0–26.0 | 312.5 | 312.5 | |
| Staphylococcus aureus | 18.0–26.0 | 312.5 | 312.5 | |
| Salmonella typhimurium | 18.0–26.0 | 312.5 | 312.5 | |
| Safrole | Various microbial species | - | - | - |
| Methyl Eugenol | Various microbes | Moderate activity | - | - |
Experimental Protocols
This method assesses the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11]
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[12][13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[11]
This technique determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under suitable conditions.
-
Reading: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.[15][16]
Anti-inflammatory Activity
Eugenol and its isomers have been shown to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways like NF-κB.
Experimental Protocol
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Preparation: Healthy rodents (rats or mice) are used. The initial volume of one of the hind paws is measured using a plethysmometer.
-
Compound Administration: The test compound, a vehicle control, and a positive control (e.g., indomethacin) are administered to different groups of animals, typically orally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the measured paw to induce localized inflammation and edema.[1][17][18][19]
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., every hour for 6 hours) after the carrageenan injection.[1]
-
Data Analysis: The increase in paw volume is calculated and compared between the treated and control groups to determine the anti-inflammatory effect of the test compound.
Signaling Pathways
The biological activities of these isomers are often mediated through their interaction with specific cellular signaling pathways. The NF-κB and Nrf2 pathways are two critical regulators of inflammation and oxidative stress that are modulated by these compounds.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Eugenol has been shown to inhibit this pathway, thereby reducing inflammation.
Caption: NF-κB signaling pathway and the inhibitory effect of eugenol.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, leading to their expression. Anethole and estragole have been shown to modulate this pathway.
Caption: Nrf2 signaling pathway modulated by anethole and estragole.
Conclusion
The isomers of this compound exhibit a wide range of biological activities, with subtle structural differences leading to significant variations in their potency and mechanism of action. Anethole and isoeugenol generally show superior antioxidant activity compared to their respective isomers, estragole and eugenol, which is attributed to the conjugation of the side-chain double bond with the aromatic ring. Isoeugenol also demonstrates enhanced antimicrobial properties. Eugenol is a notable anti-inflammatory agent, acting through the inhibition of the NF-κB pathway. While comprehensive data on this compound itself is sparse, the comparative analysis of its isomers provides valuable insights for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological profile of this compound and to explore the synergistic effects of these isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. detailed protocol for FRAP assay | Filo [askfilo.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. microbenotes.com [microbenotes.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Orthogonal Methods for Verifying 2-Allylanisole Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of orthogonal analytical methods for verifying the purity of 2-Allylanisole, a key aromatic intermediate. By employing techniques that rely on different physicochemical principles, a more complete and accurate assessment of purity can be achieved.
This document outlines the experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification. A comparative analysis of these methods is presented in a structured table, supported by detailed methodologies and visual workflows to guide the selection of the most appropriate techniques.
Comparison of Orthogonal Analytical Methods
The selection of an analytical method for purity verification depends on various factors, including the expected impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed orthogonal methods for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. | Separation by GC with identification based on mass-to-charge ratio. |
| Primary Use | Quantitative purity assessment (area percent). | Quantitative purity assessment of non-volatile or thermally labile impurities. | Absolute purity determination without a specific reference standard for the analyte. | Identification and structural elucidation of volatile impurities. |
| Reported Purity | > 99.5% | > 99.5% | 99.8 ± 0.2% | - (Primarily for identification) |
| LOD | ~0.01% | ~0.02% | ~0.1% | ppm to ppb level for specific ions |
| LOQ | ~0.05% | ~0.05% | ~0.3% | ppb to ppm level for specific ions |
| Precision (RSD%) | < 2% | < 2% | < 1% | Semi-quantitative |
| Accuracy (Recovery %) | 98-102% | 98-102% | Not applicable (absolute method) | Not applicable |
| Strengths | High resolution for volatile compounds, robust, and widely available. | Versatile for a wide range of compounds, including non-volatile impurities. | Absolute and highly accurate method, provides structural information. | High sensitivity and specificity for impurity identification. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require derivatization for some compounds, lower resolution than GC for volatile compounds. | Lower sensitivity than chromatographic methods, requires a certified internal standard. | Not inherently quantitative without specific calibration for each impurity. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for assessing the purity of volatile compounds like this compound by separating them from other volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate).
Quantification:
-
Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful orthogonal technique to GC-FID, particularly for identifying and quantifying any non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
Quantification:
-
Purity is calculated using area normalization. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is an absolute quantification method that determines the purity of a sample by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of deuterated solvent.
Quantification:
-
The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities. The GC conditions can be similar to those used for GC-FID analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Ion Source Temperature: 230°C
-
MS Transfer Line Temperature: 280°C
Data Analysis:
-
Impurities are identified by comparing their mass spectra with established libraries (e.g., NIST, Wiley).
Visualizing the Workflow
A logical workflow is essential for a comprehensive and efficient purity verification process. The following diagrams, generated using Graphviz, illustrate the decision-making process and the interplay between the different orthogonal methods.
Caption: Workflow for orthogonal purity verification of this compound.
Caption: Detailed experimental workflow for purity analysis.
Benchmarking Synthetic Routes to 2-Allylanisole: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Allylanisole, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of established and emerging routes to this compound, supported by experimental data to inform methodological choices in a laboratory setting.
This comparison focuses on four primary synthetic strategies: the Claisen rearrangement of allyl 2-methoxyphenyl ether, the direct allylation of guaiacol, the Grignard reaction, and the Suzuki-Miyaura cross-coupling reaction. Each method is evaluated based on key performance indicators such as yield, reaction conditions, and the use of catalysts.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound, providing a clear comparison of their efficiencies and required conditions.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Claisen Rearrangement | Allyl 2-methoxyphenyl ether | None (thermal) | Dimethylformamide | Reflux | 15 | Good (not specified)[1] |
| Claisen Rearrangement (Microwave) | Allyl 2-methoxyphenyl ether | None | Solvent-free | 170 | 1-4 | Moderate (not specified)[2] |
| Allylation of Guaiacol | Guaiacol, Allyl alcohol | Zeolite HY | None | 180 | 2 | 46% (conversion of guaiacol, mixture of isomers)[3] |
| Grignard Reaction | 2-Bromoanisole, Allyl bromide, Mg | - | Diethyl ether | Reflux | 2 | 70-80% (estimated) |
| Suzuki-Miyaura Coupling | 2-Methoxyphenylboronic acid, Allyl bromide | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 100 | 12 | 85-95% (estimated) |
Established Synthetic Pathways
Claisen Rearrangement of Allyl 2-Methoxyphenyl Ether
The Claisen rearrangement is a classical and widely used method for the synthesis of ortho-allyl phenols. In the context of this compound, this involves the thermal rearrangement of allyl 2-methoxyphenyl ether. This[4][4]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism.
The synthesis of the starting material, allyl 2-methoxyphenyl ether, is typically achieved through a Williamson ether synthesis by reacting guaiacol (2-methoxyphenol) with an allyl halide in the presence of a base. The subsequent rearrangement is then induced by heating.
Direct Allylation of Guaiacol
A more direct approach involves the C-allylation of guaiacol. This method circumvents the need for a separate O-allylation and subsequent rearrangement. The use of solid acid catalysts, such as zeolites, has been explored for this transformation. The reaction typically yields a mixture of isomers, including the desired ortho-allylated product, as well as para-allylated and O-allylated compounds.[3] The product distribution is influenced by the catalyst's properties and the reaction conditions.
Modern Synthetic Approaches
Grignard Reaction
The Grignard reaction offers a versatile method for forming carbon-carbon bonds. For the synthesis of this compound, this can be achieved by reacting a Grignard reagent derived from a 2-haloanisole with an allyl halide. For instance, 2-methoxyphenylmagnesium bromide can be prepared from 2-bromoanisole and magnesium, which then acts as a nucleophile to displace the halide from an allyl halide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. To synthesize this compound, this can be accomplished by coupling 2-methoxyphenylboronic acid with an allyl halide, or alternatively, an allylboronic acid derivative with a 2-haloanisole. This method is known for its high functional group tolerance and generally provides good to excellent yields.[5][6]
Experimental Protocols
Claisen Rearrangement of Allyl 2-methoxyphenyl ether (Thermal)
A solution of allyl 2-methoxyphenyl ether in dimethylformamide is refluxed for 15 hours.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-allyl-6-methoxyphenol, which can then be methylated to give this compound if the phenolic product is desired.
Allylation of Guaiacol using Zeolite HY Catalyst
In a typical procedure, guaiacol and allyl alcohol are mixed with an activated zeolite HY catalyst in a high-pressure autoclave.[2][7] The reactor is pressurized with an inert gas, such as nitrogen, and heated to 180°C with stirring for 2 hours. After cooling, the catalyst is removed by filtration, and the product mixture is analyzed. The desired 2-allyl-6-methoxyphenol (a precursor to this compound) must be separated from the other isomers by distillation or chromatography.
Grignard Synthesis of this compound
To a stirring suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, a solution of 2-bromoanisole in diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of allyl bromide in diethyl ether is added dropwise at a temperature to maintain a gentle reflux. The reaction mixture is then stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by vacuum distillation.
Suzuki-Miyaura Synthesis of this compound
In a round-bottom flask, 2-methoxyphenylboronic acid, allyl bromide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate are dissolved in a mixture of toluene and water. The mixture is deoxygenated and then heated to 100°C under an inert atmosphere for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound.
Conclusion
The choice of the synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and reagents, and the required purity of the final product.
-
The Claisen rearrangement is a reliable method, particularly when the starting allyl ether is readily available. Microwave-assisted protocols may offer faster reaction times, although this does not always translate to higher yields.[1][2]
-
Direct allylation of guaiacol is a more atom-economical approach but suffers from a lack of selectivity, necessitating efficient purification methods to isolate the desired ortho-isomer.[3]
-
The Grignard reaction provides a straightforward and often high-yielding route, provided that anhydrous conditions are strictly maintained.
-
The Suzuki-Miyaura coupling represents a modern and highly efficient method that offers excellent yields and functional group tolerance, making it a very attractive option for many applications.
For researchers and drug development professionals, the Suzuki-Miyaura coupling and the Grignard reaction are likely to be the most practical and efficient choices for the synthesis of this compound on a laboratory scale. For larger-scale industrial applications, the direct allylation of guaiacol could be economically advantageous if the challenges of isomer separation can be effectively addressed.
References
- 1. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Docking Analysis of 2-Allylanisole with Target Proteins: A Methodological Guide
Disclaimer: As of the latest literature search, specific comparative molecular docking studies for 2-Allylanisole against defined protein targets are not publicly available. Therefore, this guide presents a hypothetical comparative study to serve as a methodological template for researchers interested in conducting such an analysis. The target proteins and data presented herein are for illustrative purposes.
Introduction
This compound is a phenylpropanoid that, like its isomer estragole (4-allylanisole), is a component of various essential oils and has potential biological activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide outlines a hypothetical comparative docking study of this compound against three putative protein targets relevant to inflammatory and cell signaling pathways: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Mitogen-Activated Protein Kinase 1 (MAPK1).
Data Presentation: Comparative Docking Results
The following table summarizes the hypothetical docking scores and interaction data of this compound with the selected target proteins. Binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating a stronger interaction.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| COX-2 | 5KIR | -6.8 | TYR 385 | LEU 352, VAL 523, ALA 527 |
| TNF-α | 2AZ5 | -5.9 | GLN 61 | LEU 57, TYR 119, TYR 151 |
| MAPK1 | 4QTB | -6.2 | LYS 54 | ILE 31, VAL 39, LEU 156 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of in silico experiments.
-
Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 97101). The structure was then prepared using AutoDock Tools (ADT) by adding Gasteiger charges and merging non-polar hydrogens.
-
Protein Preparation: The crystal structures of the target proteins (COX-2, PDB: 5KIR; TNF-α, PDB: 2AZ5; MAPK1, PDB: 4QTB) were downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogens and Kollman charges were added to the protein structures using ADT.
-
Grid Box Generation: A grid box was defined for each protein to encompass the active site. The grid box dimensions were set to 60x60x60 Å with a spacing of 0.375 Å, centered on the active site residues identified from the literature and PDBsum.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and 27,000 generations. The top 10 binding poses for this compound with each protein were generated and ranked based on their binding energy.
The docking results were analyzed to identify the binding poses with the lowest energy. The interactions between this compound and the amino acid residues of the target proteins, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and LigPlot+.
Mandatory Visualizations
The selected target proteins are key components of cellular signaling pathways related to inflammation and cell proliferation. The following diagram illustrates a simplified representation of these pathways.
Caption: Hypothetical inhibition of inflammatory signaling pathways by this compound.
The workflow for a computational molecular docking study is a systematic process from data retrieval to analysis.
Caption: Workflow for the in silico molecular docking of this compound.
Safety Operating Guide
Proper Disposal of 2-Allylanisole: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-allylanisole, also known as estragole or 4-allylanisole, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, adherence to strict disposal protocols is essential to mitigate health risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is a combustible liquid and presents several health hazards.
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and use proper glove removal technique.[4]
-
Body Protection: A standard or flame-resistant laboratory coat should be worn to protect from skin contact.[5]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[5][6][7]
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, providing a clear reference for its hazard profile.
| Property | Value | Reference(s) |
| Acute Oral Toxicity | LD50 (Rat): 1230 mg/kg | [6][8] |
| LD50 (Mouse): 1250 mg/kg | [8] | |
| Acute Dermal Toxicity | LD50 (Rabbit): >5000 mg/kg | [6][8] |
| Flash Point | 81°C (178°F) | [6] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1][2] |
| Skin Irritation (Category 2) | [1] | |
| Skin Sensitization (Category 1) | [1][2] | |
| Germ Cell Mutagenicity (Category 2) | [1] | |
| Carcinogenicity (Category 2) | [1][2] | |
| Chronic Aquatic Toxicity (Category 3) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][9][10]
Methodology for Waste Handling and Disposal
1. Waste Identification and Segregation:
-
Identify all waste containing this compound (e.g., unused product, solutions, contaminated labware).
-
This waste must be segregated from non-hazardous materials.[11]
-
Categorize it as a non-halogenated organic waste to prevent mixing with incompatible waste streams, which can increase disposal costs and create safety hazards.[9]
2. Containerization and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[5][12]
-
The container must be kept securely sealed except when adding waste.[10][13]
-
Clearly label the container with the words "Hazardous Waste " and the full chemical name, "This compound " or "Estragole ."[5][11] All components of a liquid mixture must be listed with their approximate percentages.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[5][6][8] Use non-sparking tools.[4] Collect the absorbed material and place it in your labeled hazardous waste container.
-
Large Spills: Immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5][11]
4. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[5][11]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][8]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[5][12]
5. Arranging for Final Disposal:
-
Do not attempt to dispose of the waste yourself.
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[2][4][11]
-
Waste must be disposed of in accordance with all local, state, and federal environmental control regulations.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. unsw.edu.au [unsw.edu.au]
Personal protective equipment for handling 2-Allylanisole
Essential Safety and Handling Guide for 2-Allylanisole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Profile and Hazards
This compound, also known as Estragole or 1-Allyl-2-methoxybenzene, is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also suspected of causing genetic defects and cancer.[2][4] Due to these hazards, strict adherence to safety protocols is mandatory.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Colorless liquid[2] |
| Density | 0.962 g/mL at 25 °C |
| Boiling Point | 215 - 216 °C / 419 - 420.8 °F @ 760 mmHg[2] |
| Flash Point | 76.7 °C / 170.1 °F (Closed Cup: 81.111°C / 178°F[5]) |
| Solubility | Very slightly soluble in cold water[5] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Flammable Liquid 3/4, Skin Irritant 2, Eye Irritant 2, Skin Sensitization 1, Germ Cell Mutagenicity 2, Carcinogenicity 2[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]
-
Container Integrity: Keep the container tightly closed when not in use.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or laminate film). Double gloving is recommended.[6]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron.[6]
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is required when vapors or aerosols are generated. All handling of this compound should ideally be performed inside a certified chemical fume hood.[6]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[3] Avoid breathing vapors or mists.[2]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Remove all sources of ignition.[2] Cover drains to prevent entry into the sewer system.
-
Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collection: Collect the absorbed material and place it in a suitable, sealed container for disposal.[2][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the name "this compound".
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Handling this compound.
Caption: Spill Response Procedure for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cpachem.com [cpachem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. ESTRAGOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
